molecular formula C9H13F3O3 B1432072 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid CAS No. 1803581-01-2

2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid

Cat. No.: B1432072
CAS No.: 1803581-01-2
M. Wt: 226.19 g/mol
InChI Key: MDGHIKUJJNJWBI-UHFFFAOYSA-N
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Description

2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid ( 1803581-01-2) is a high-purity organic compound supplied for life science and chemical research. This derivative of acetic acid, with the molecular formula C 9 H 13 F 3 O 3 and a molecular weight of 226.19, features a cyclohexane ring substituted with a trifluoromethyl group . Its structure is characterized by the SMILES notation C1CCC(CC1)(C(F)(F)F)OCC(=O)O and the InChIKey MDGHIKUJJNJWBI-UHFFFAOYSA-N . The compound is typically provided as a solid powder and should be stored at room temperature . This compound is of significant interest in medicinal chemistry research, particularly in the development of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators. These small-molecule drugs, which include potentiators and correctors, target the underlying protein defects caused by mutations in the CFTR gene, a primary cause of cystic fibrosis . The structural motif of this acetic acid derivative makes it a valuable building block or intermediate in the synthesis of novel modulator candidates. Researchers are exploring its potential to improve the folding, trafficking, and function of the CFTR protein at the plasma membrane . The presence of the trifluoromethyl group is a common feature in pharmaceuticals due to its ability to enhance metabolic stability and membrane permeability. This product is intended for research and development purposes only in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

2-[1-(trifluoromethyl)cyclohexyl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O3/c10-9(11,12)8(15-6-7(13)14)4-2-1-3-5-8/h1-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGHIKUJJNJWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(F)(F)F)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid chemical structure

[1]

Executive Summary

2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid (CAS: 1803581-01-2) is a highly functionalized aliphatic ether combining a lipophilic trifluoromethyl-cyclohexyl moiety with a hydrophilic carboxylic acid tail.[1][2] It serves as a critical bioisostere and pharmacophore scaffold in drug discovery, particularly for programs targeting nuclear receptors (e.g., PPAR agonists), metabolic enzymes, and GPCRs requiring a robust lipophilic anchor.

Its structural uniqueness lies in the geminal substitution at the C1 position of the cyclohexane ring, where a trifluoromethyl (



Structural Analysis & Physicochemical Properties[3][4]

Chemical Identity[4][5]
  • IUPAC Name : 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid[1]

  • CAS Number : 1803581-01-2[1][2]

  • Molecular Formula :

    
    [1][2][3]
    
  • Molecular Weight : 226.19 g/mol [1]

  • SMILES : OC(=O)COC1(CCCCC1)C(F)(F)F

Structural Logic & Electronic Effects

The compound features a "Head-Linker-Tail" architecture:

  • The Head (

    
    -Cyclohexyl) : The 
    
    
    group is strongly electron-withdrawing (inductive effect). It lowers the electron density on the adjacent ether oxygen, reducing its basicity and potential for oxidative degradation (e.g., by cytochrome P450s). The steric bulk of the
    
    
    group (Van der Waals radius similar to an isopropyl group) forces the cyclohexane ring into specific conformations, often locking the orientation of the attached ether chain.
  • The Linker (Oxy-Acetic) : The ether oxygen acts as a hydrogen bond acceptor, while the methylene spacer (

    
    ) provides flexibility, allowing the carboxylic acid to orient effectively within a binding pocket.
    
  • The Tail (Carboxylic Acid) : A classic polar handle (

    
    ) capable of forming salt bridges (e.g., with Arginine or Lysine residues) in protein active sites.
    
Quantitative Data Summary
PropertyValue (Predicted/Exp)Significance
LogP ~2.3 - 2.8Moderate lipophilicity; good membrane permeability.
pKa (Acid) 3.65 ± 0.10Slightly more acidic than acetic acid due to the distal

inductive effect.
tPSA 46.53 ŲFavorable for oral bioavailability (Rule of 5 compliant).
Rotatable Bonds 3Limited flexibility reduces entropic penalty upon binding.
H-Bond Acceptors 3Fluorines are generally weak acceptors; Oxygen atoms dominate.

Synthetic Pathways & Experimental Protocols

Synthesizing this compound presents a specific challenge: Nucleophilic substitution at a sterically hindered, electron-deficient tertiary alcohol. The precursor, 1-(trifluoromethyl)cyclohexanol, is a poor nucleophile due to the electron-withdrawing

Retrosynthetic Analysis

The most reliable route involves:

  • Nucleophilic Trifluoromethylation : Converting cyclohexanone to the tertiary alkoxide using the Ruppert-Prakash reagent (

    
    ).
    
  • O-Alkylation (The Critical Step) : Reacting the hindered alkoxide with a bromoacetate electrophile.

  • Saponification : Hydrolyzing the ester to the free acid.

Diagram: Synthesis Workflow

SynthesisPathCyclohexanoneCyclohexanone(Starting Material)Intermediate11-(Trifluoromethyl)cyclohexanolCyclohexanone->Intermediate1 TBAF, THF 0°C to RTTMS_CF3TMS-CF3(Ruppert-Prakash)TMS_CF3->Intermediate1EsterEthyl 2-{[1-(CF3)cyclohexyl]oxy}acetateIntermediate1->Ester NaH, DMF BrCH2COOEt, 60°CAlkylationO-Alkylation(NaH, Ethyl Bromoacetate)FinalProduct2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acidEster->FinalProduct LiOH, pH < 2HydrolysisHydrolysis(LiOH, THF/H2O)

Caption: Step-wise synthesis from cyclohexanone to the final fluorinated ether acid.

Detailed Experimental Protocol
Step 1: Preparation of 1-(Trifluoromethyl)cyclohexanol
  • Reagents : Cyclohexanone (1.0 eq),

    
     (1.2 eq), TBAF (catalytic) or CsF, THF (anhydrous).
    
  • Procedure :

    • Dissolve cyclohexanone in dry THF under Argon.

    • Cool to 0°C. Add

      
       dropwise.
      
    • Add catalytic TBAF (1.0 M in THF) slowly to initiate the reaction (exothermic).

    • Stir at RT for 2 hours.

    • Acidic workup (HCl) desilylates the intermediate to yield the free alcohol.

    • Note : The product is volatile; careful concentration is required.

Step 2: O-Alkylation (Williamson Ether Synthesis)
  • Reagents : 1-(Trifluoromethyl)cyclohexanol (1.0 eq), Sodium Hydride (60% dispersion, 1.5 eq), Ethyl Bromoacetate (1.2 eq), DMF (dry).

  • Mechanism : The

    
     group makes the hydroxyl proton more acidic (
    
    
    ~10-11) but the oxygen less nucleophilic. Strong bases like NaH or KH are essential.
  • Procedure :

    • Wash NaH with hexane to remove oil; suspend in dry DMF.

    • Add the fluorinated alcohol dropwise at 0°C. Evolution of

      
       gas will be vigorous.
      
    • Stir for 30 min at RT to ensure complete alkoxide formation.

    • Add Ethyl Bromoacetate dropwise.

    • Critical Step : Heat to 60-80°C for 4-12 hours. The steric bulk hinders the

      
       attack; thermal energy is necessary.
      
    • Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc).

Step 3: Ester Hydrolysis
  • Reagents : Ethyl ester intermediate, LiOH (

    
    ), THF/Water (3:1).
    
  • Procedure :

    • Dissolve ester in THF/Water.

    • Add LiOH and stir at RT for 4 hours.

    • Acidify to pH 2 with 1N HCl.

    • Extract with DCM, dry over

      
      , and concentrate to yield the white crystalline solid.
      

Medicinal Chemistry Applications

Metabolic Stability (The "Fluorine Shield")

In non-fluorinated analogs (e.g., 2-(cyclohexyloxy)acetic acid), the tertiary carbon at the ether linkage is susceptible to oxidative dealkylation. The introduction of the

  • Removes the abstractable hydrogen atom (blocking direct oxidation).

  • Sterically shields the ether oxygen from enzymatic approach.

  • Prevents

    
    -elimination reactions due to the strength of the C-F bonds.
    
Pathway Diagram: Metabolic Blocking

MetabolismStandardEtherStandard Ether(2-(Cyclohexyloxy)acetic acid)P450CYP450 OxidationStandardEther->P450MetaboliteUnstable Hemiacetal-> CleavageP450->Metabolite H-abstractionCF3EtherCF3-Analog(Target Compound)BlockedBLOCKED(Quaternary C + Steric Shield)CF3Ether->Blocked CYP450 AttemptStableMetabolically StableIntact DrugBlocked->Stable

Caption: The CF3 group prevents oxidative cleavage, significantly extending the compound's half-life.

Target Classes

This scaffold is particularly relevant for:

  • PPAR Agonists : Peroxisome Proliferator-Activated Receptors often require a lipophilic tail and an acidic headgroup (e.g., fibrates). The

    
     group mimics the lipophilicity of natural ligands while improving oral stability.
    
  • CRTH2 Antagonists : Used in asthma/allergy research; the motif mimics the PGD2 structure.

  • Glucokinase Activators : The steric bulk helps lock the active conformation in the allosteric site.

References

  • Chemical Identity & Availability : 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid (CAS 1803581-01-2).[1][2] PubChem & Commercial Suppliers. Available at:

  • Synthesis of Trifluoromethyl Alcohols : Prakash, G. K. S., & Krishnamurti, R. (1995). The Ruppert-Prakash Reagent. Organic Syntheses. Available at:

  • Alkylation of Hindered Alcohols : Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences. Available at:

  • Fluorine in Medicinal Chemistry : Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at:

Introduction: Lipophilicity as a Critical Determinant in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Lipophilicity Profile of the 1-(Trifluoromethyl)cyclohexyl Group

For Researchers, Scientists, and Drug Development Professionals

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of modern medicinal chemistry. It profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.[1][2] The most widely accepted metric for quantifying lipophilicity is the logarithm of the octanol-water partition coefficient (logP).[1] A positive logP value indicates a preference for the lipidic (octanol) phase, signifying higher lipophilicity, while a negative value denotes a preference for the aqueous phase (hydrophilicity).[1] For ionizable molecules, the distribution coefficient (logD) at a specific pH provides a more physiologically relevant measure. Understanding and precisely tuning a molecule's lipophilicity is paramount for optimizing its journey from administration to its site of action.

This guide provides a detailed examination of the 1-(trifluoromethyl)cyclohexyl group, a substituent of increasing interest in drug design. We will dissect the individual contributions of its constituent parts—the trifluoromethyl group and the cyclohexyl ring—to build a comprehensive lipophilicity profile. Furthermore, we will explore the experimental and computational methodologies used to assess this critical physicochemical parameter.

The Trifluoromethyl Group: More Than a Lipophilic Additive

The trifluoromethyl (-CF3) group is a privileged moiety in medicinal chemistry, prized for its unique electronic and steric properties.[3][4][5] It is strongly electron-withdrawing, which can modulate the pKa of nearby functional groups, and is exceptionally stable to metabolic degradation due to the strength of the carbon-fluorine bonds.[3][6]

From a lipophilicity perspective, the -CF3 group is generally considered to be lipophilic. The Hansch π value, a classical measure of a substituent's contribution to logP, for the trifluoromethyl group is +0.88.[3] This indicates that replacing a hydrogen atom with a -CF3 group typically increases a molecule's logP. This increased lipophilicity can enhance membrane permeability and improve binding affinity to hydrophobic pockets in target proteins.[3][6] However, the influence of the -CF3 group is context-dependent; its effect on lipophilicity can be modulated by its position within a molecule and its proximity to other functional groups.[7][8]

The Cyclohexyl Ring: A Quintessential Lipophilic Scaffold

The cyclohexane ring is a classic example of a lipophilic, aliphatic scaffold. Its non-polar, saturated hydrocarbon structure ensures a strong preference for non-aqueous environments. The incorporation of a cyclohexane ring into a drug candidate tends to significantly increase its overall logP, which can be a deliberate strategy to enhance penetration across biological membranes like the blood-brain barrier.[9] However, this pronounced lipophilicity can also lead to challenges, such as poor aqueous solubility and increased metabolic liability through oxidative processes.[9]

Profiling the 1-(Trifluoromethyl)cyclohexyl Group

The combination of the highly lipophilic cyclohexyl ring with the trifluoromethyl group at the 1-position results in a substituent with a pronounced lipophilic character. The -CF3 group's placement on the quaternary carbon of the cyclohexane ring creates a sterically hindered and metabolically robust hydrophobic domain.

Comparative Lipophilicity Data

To contextualize the lipophilicity of the 1-(trifluoromethyl)cyclohexyl moiety, the following table presents experimental and computed logP values for related cyclic structures. This comparison highlights the distinct impact of methylation versus trifluoromethylation and gem-difluorination on the cyclohexane core.

CompoundStructureLogP ValueData TypeReference
CyclohexaneC₆H₁₂3.44Experimental[11]
MethylcyclohexaneC₇H₁₄3.61Experimental[11]
1,1-DifluorocyclohexaneC₆H₁₀F₂2.6Computed (XLogP3)[11]
PhenylcyclohexaneC₁₂H₁₆4.99Experimental[10]

This table illustrates that while methylation slightly increases lipophilicity (ΔLogP = +0.17), gem-difluorination significantly reduces it (ΔLogP = -0.84 vs. cyclohexane). The 1-(trifluoromethyl)cyclohexyl group is expected to have a logP value substantially higher than that of cyclohexane, combining the bulk of the ring with the hydrophobic contribution of the CF3 group.

Methodologies for Lipophilicity Determination

Accurate determination of lipophilicity is crucial for validating computational models and making informed decisions in drug development. Two primary approaches are employed: experimental measurement and computational prediction.

Experimental Determination of LogP/LogD

The "gold standard" for measuring logP is the shake-flask method , as it directly quantifies the partitioning of a compound between 1-octanol and water.[1][12][13]

  • Preparation of Pre-saturated Solvents: Equal volumes of 1-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD) are mixed vigorously in a separatory funnel for 24 hours. The mixture is then allowed to stand until the two phases are completely separated. This ensures that each solvent is saturated with the other, reflecting the equilibrium conditions of the experiment.

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) at a precise, known concentration.

  • Partitioning: A small, known volume of the compound's stock solution is added to a vial containing a precise volume of the pre-saturated aqueous phase. A precise volume of the pre-saturated 1-octanol is then added.

  • Equilibration: The vial is sealed and agitated (e.g., shaken or vortexed) for a sufficient period (typically 1-2 hours) to ensure that the compound reaches partitioning equilibrium between the two phases.

  • Phase Separation: The vial is centrifuged to achieve a clear and complete separation of the octanol and aqueous layers.

  • Analysis: A carefully measured aliquot is removed from each phase. The concentration of the compound in each aliquot is determined using a sensitive analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the 1-octanol phase to its concentration in the aqueous phase.[13]

For fluorinated compounds like those containing the 1-(trifluoromethyl)cyclohexyl group, ¹⁹F NMR spectroscopy offers a powerful and direct alternative for concentration measurement, eliminating the need for UV chromophores.[12][14]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents 1. Pre-saturate 1-Octanol and Water Partition 3. Add Compound to Solvents & Mix Solvents->Partition Compound 2. Prepare Compound Stock Solution Compound->Partition Equilibrate 4. Shake to Equilibrate Partition->Equilibrate Separate 5. Centrifuge for Phase Separation Equilibrate->Separate Sample 6. Sample Both Phases Separate->Sample Analyze 7. Analyze Concentration (HPLC or NMR) Sample->Analyze Calculate 8. Calculate LogP Analyze->Calculate

Shake-Flask Experimental Workflow
Computational Prediction of LogP

Computational methods provide a rapid means of estimating lipophilicity, which is invaluable for screening large virtual libraries of compounds before synthesis.[1] These methods can be broadly categorized into two types:

  • Substructure-Based Approaches: These methods, often called fragment-based approaches, calculate the logP of a molecule by summing the contributions of its constituent atoms or functional groups.[15][16] The values for these fragments are derived from regression analysis of large experimental datasets. Popular algorithms include cLogP, miLogP, and ALOGP.[14][16]

  • Whole-Molecule Approaches: These methods consider the properties of the entire molecule, such as its 3D structure and molecular lipophilicity potential, to calculate logP.[15] Quantum mechanical implicit solvent models are an example of this approach.[14][17]

While predictive algorithms are powerful, they can struggle with novel or complex scaffolds, particularly those involving intricate intramolecular interactions or unusual electronic effects from fluorine atoms.[18][19] Therefore, experimental validation for key compounds is always recommended.

G Input Input Molecule Structure Deconstruct Deconstruct into Fragments/Atoms Input->Deconstruct DB Fragment/ Atom LogP Database Deconstruct->DB Lookup Values Sum Sum Fragment Contributions Deconstruct->Sum DB->Sum Corrections Apply Correction Factors (e.g., for intramolecular effects) Sum->Corrections Output Predicted cLogP Value Corrections->Output

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid and its Analogs for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid, a molecule of interest in medicinal chemistry. While a specific Chemical Abstracts Service (CAS) number for this compound is not readily found in public databases, this guide will delve into its structural characteristics, predicted properties, and plausible synthetic routes based on established chemical principles and the synthesis of structurally related compounds. Furthermore, we will explore the broader class of trifluoromethylated cyclohexyl derivatives, highlighting their significance and applications in drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug design.

Introduction: The Enigmatic 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid

The molecule 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid (Molecular Formula: C9H13F3O3) presents a unique combination of a trifluoromethyl group, a cyclohexyl ring, and an acetic acid moiety linked by an ether bond.[1] The trifluoromethyl (-CF3) group is a cornerstone in modern drug design, known for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[2][3] The cyclohexyl scaffold provides a three-dimensional structure that can be crucial for specific interactions with biological targets.[4] The acetic acid portion introduces a polar, acidic functional group that can participate in hydrogen bonding and salt formation, influencing solubility and pharmacokinetic properties.

A thorough search of chemical databases, including PubChem, did not yield a specific CAS number for 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid, and there is a notable absence of dedicated literature for this exact compound.[1] However, the structural motifs it contains are well-represented in a variety of biologically active molecules and synthetic intermediates. Therefore, this guide will leverage information on analogous compounds to provide a scientifically grounded exploration of its potential synthesis, properties, and applications.

Physicochemical Properties and Structural Analysis

While experimental data for the target molecule is unavailable, we can predict some of its key physicochemical properties based on its structure and data from related compounds.

Table 1: Predicted Physicochemical Properties and Data for Analogous Compounds

Property2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid (Predicted)2-[3-(Trifluoromethyl)cyclohexyl]acetic acid[5][6]Acetic acid, trifluoro-, cyclohexyl ester[7]
Molecular Weight 226.19 g/mol 210.19 g/mol 196.17 g/mol
Molecular Formula C9H13F3O3C9H13F3O2C8H11F3O2
XLogP3 ~2.42.9Not available
Hydrogen Bond Donors 110
Hydrogen Bond Acceptors 322
Boiling Point Not available122°C at 0.8 mm HgNot available

The presence of the trifluoromethyl group is expected to increase the lipophilicity of the cyclohexyl ring. However, the ether linkage and the carboxylic acid group will contribute to its overall polarity and potential for aqueous solubility. The acidity of the carboxylic acid is likely influenced by the electron-withdrawing nature of the trifluoromethyl group, though the effect will be attenuated by the separating cyclohexyl and ether moieties.

Strategic Approaches to Synthesis

A plausible synthetic strategy for 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid would likely involve two key stages: the formation of the trifluoromethylated cyclohexanol intermediate and its subsequent etherification with an acetic acid derivative.

Synthesis of 1-(Trifluoromethyl)cyclohexan-1-ol

The key intermediate, 1-(trifluoromethyl)cyclohexan-1-ol, can be synthesized from cyclohexanone. This transformation relies on the nucleophilic addition of a trifluoromethyl group to the carbonyl carbon. A common method for this is the use of Ruppert's reagent (trimethyl(trifluoromethyl)silane, TMSCF3) in the presence of a fluoride source.

dot

synthesis_intermediate Cyclohexanone Cyclohexanone Reagents_1 1. TMSCF3, TBAF 2. H3O+ Cyclohexanone->Reagents_1 Intermediate_1 1-(Trifluoromethyl)cyclohexan-1-ol Reagents_1->Intermediate_1

Caption: Synthesis of the key intermediate 1-(Trifluoromethyl)cyclohexan-1-ol.

Etherification to Yield the Final Product

The resulting trifluoromethylated alcohol can then be alkylated with an ethyl bromoacetate via a Williamson ether synthesis. The alcohol is first deprotonated with a strong base, such as sodium hydride, to form the alkoxide, which then acts as a nucleophile to displace the bromide from ethyl bromoacetate. The final step would be the hydrolysis of the ethyl ester to the carboxylic acid.

Experimental Protocol: A Generalized Approach

The following is a generalized, step-by-step protocol for the synthesis of a compound structurally similar to 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid. This protocol is based on established synthetic methodologies and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 1-(Trifluoromethyl)cyclohexan-1-ol

  • To a solution of cyclohexanone (1.0 eq) in anhydrous THF at 0 °C, add trimethyl(trifluoromethyl)silane (1.2 eq).

  • Slowly add a catalytic amount of tetrabutylammonium fluoride (TBAF) (0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with 1 M HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(trifluoromethyl)cyclohexan-1-ol.

Step 2: Synthesis of Ethyl 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetate

  • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of 1-(trifluoromethyl)cyclohexan-1-ol (1.0 eq) in DMF at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add ethyl bromoacetate (1.1 eq) dropwise and stir the reaction for 12 hours.

  • Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Hydrolysis to 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid

  • Dissolve the ethyl ester from the previous step in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours.

  • Acidify the reaction mixture with 1 M HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by recrystallization or chromatography to obtain the final product.

dot

synthesis_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Etherification cluster_step3 Step 3: Hydrolysis Start_1 Cyclohexanone Process_1 Trifluoromethylation (TMSCF3, TBAF) Start_1->Process_1 Product_1 1-(Trifluoromethyl)cyclohexan-1-ol Process_1->Product_1 Start_2 1-(Trifluoromethyl)cyclohexan-1-ol Product_1->Start_2 Process_2 Williamson Ether Synthesis (NaH, Ethyl Bromoacetate) Start_2->Process_2 Product_2 Ethyl 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetate Process_2->Product_2 Start_3 Ethyl Ester Intermediate Product_2->Start_3 Process_3 Ester Hydrolysis (LiOH, H2O) Start_3->Process_3 Product_3 Final Product Process_3->Product_3

Caption: A three-step workflow for the proposed synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a trifluoromethyl group into a cyclohexyl scaffold, as seen in the target molecule and its analogs, is a strategic choice in drug design.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation.[3] This can lead to an increased half-life of a drug candidate.

  • Lipophilicity and Bioavailability: The -CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[3]

  • Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, potentially leading to stronger interactions with target proteins.

While there are no specific reported biological activities for 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid, structurally related compounds have been explored in various therapeutic areas. For instance, trifluoromethylated compounds are prevalent in pharmaceuticals for a wide range of diseases.[2]

Conclusion

2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid represents an intriguing, albeit under-documented, chemical entity. While a dedicated CAS number and experimental data are currently elusive, this guide has provided a robust framework for its understanding, grounded in the principles of organic synthesis and medicinal chemistry. The proposed synthetic routes are based on reliable and well-established reactions. The predicted properties and potential applications are inferred from the behavior of analogous structures. This guide serves as a foundational resource for researchers aiming to synthesize and explore the potential of this and other novel trifluoromethylated compounds in the pursuit of new therapeutic agents.

References

  • PubChemLite. 2-{[1-(trifluoromethyl)cyclohexyl]oxy}acetic acid.
  • LookChem. 2-[3-(Trifluoromethyl)cyclohexyl]acetic acid.
  • Cheméo. Chemical Properties of Acetic acid, trifluoro-, cyclohexyl ester (CAS 1549-45-7).
  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • PubChem. 2-[3-(Trifluoromethyl)cyclohexyl]acetic acid | C9H13F3O2 | CID 14424170.
  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • ChemRxiv. Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates.

Sources

Strategic Deployment of Trifluoromethyl Ethers in Cyclohexyl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of cyclohexyl ether-based pharmacophores, the transition from a methoxy (


) to a trifluoromethoxy (

) group—or the strategic placement of a trifluoromethyl (

) anchor on the ring—represents a high-impact bioisosteric replacement. This guide analyzes the physicochemical and conformational implications of these substitutions. It provides a rigorous, field-validated protocol for synthesizing aliphatic trifluoromethyl ethers, a transformation historically considered challenging in medicinal chemistry.

Physicochemical Rationale: The Fluorine Effect[1][2]

The trifluoromethyl ether moiety is not merely a "heavy" version of a methyl ether; it is an electronic and steric modulator that fundamentally alters the drug-like properties of the cyclohexyl scaffold.

Lipophilicity and Permeability

The replacement of three hydrogen atoms with fluorine drastically increases lipophilicity due to the low polarizability of the C-F bond. This is quantified by the Hansch


 parameter.[1]
SubstituentHansch

Value
Hammett

Bond Angle (

)
Metabolic Liability
Methoxy (

)
-0.02-0.27~117°High (O-demethylation)
Trifluoromethoxy (

)
+1.04+0.35~120°+Low (Blocked)
Trifluoromethyl (

)
+0.88+0.54N/ALow

Key Insight: The


 group is more lipophilic than the 

group itself.[2] This "super-lipophilicity" enhances blood-brain barrier (BBB) penetration but requires careful monitoring to avoid non-specific protein binding.
Metabolic Blockade

The primary metabolic failure mode for cyclohexyl methyl ethers is CYP450-mediated


-dealkylation.
  • Mechanism: CYP450 abstracts a hydrogen from the

    
    -carbon (
    
    
    
    ).
  • The Bioisostere Solution: The

    
     bond (116 kcal/mol) is significantly stronger than the 
    
    
    
    bond (~99 kcal/mol) and lacks the requisite hydrogen for abstraction. The
    
    
    group effectively "caps" the ether, rendering it inert to oxidative dealkylation.
Electronic Orthogonality

Unlike the methoxy group, which often adopts a planar conformation with aryl rings to maximize p-orbital overlap, the


 group twists out of plane (often ~90°) to minimize electronic repulsion between the oxygen lone pairs and the fluorine electron clouds. In cyclohexyl systems, this reduces the basicity of the ether oxygen, reducing its potential as a hydrogen bond acceptor (HBA) and improving permeability.

Conformational Dynamics in Cyclohexane

When introducing a


 group directly onto the cyclohexane ring to modulate an ether's position, conformational locking is the primary objective.
The Trifluoromethyl Anchor

The


 group has a conformational free energy (A-value) of 2.4–2.5 kcal/mol , comparable to an isopropyl group.
  • Equatorial Preference: It strongly biases the cyclohexane ring toward the chair conformation where the

    
     is equatorial.
    
  • Design Strategy: By placing a

    
     group trans to a pharmacophoric ether group (at the 4-position), one can force the ether into a specific axial or equatorial orientation, thereby "freezing" the bioactive conformation.
    
Visualizing the Bioisosteric Decision Tree

Bioisostere_Logic Start Lead Compound: Cyclohexyl Methyl Ether Issue Issue: High Clearance (Metabolic Instability) Start->Issue Decision Strategy: Bioisosteric Replacement Issue->Decision OptionA Option A: -OCF3 Replacement (Direct Ether Analogue) Decision->OptionA Targeting Metabolism OptionB Option B: -CF3 Ring Substitution (Conformational Lock) Decision->OptionB Targeting Binding Affinity ResultA Result: 1. Blocks O-demethylation 2. Increases LogP (+1.0) 3. Reduces H-Bond Basicity OptionA->ResultA ResultB Result: 1. Locks Conformation (A-val 2.5) 2. Modulates shape 3. No change to Ether O OptionB->ResultB

Figure 1: Decision logic for deploying fluorinated motifs in cyclohexyl ether optimization.

Synthetic Methodologies: The Aliphatic Challenge

Synthesizing aryl trifluoromethyl ethers is routine. However, synthesizing aliphatic trifluoromethyl ethers (e.g., cyclohexyl-


) is synthetically demanding due to the instability of the intermediate trifluoromethoxide anion.
The "Gold Standard": Oxidative Desulfurization-Fluorination

For secondary alcohols like cyclohexanol, the most robust method involves the conversion of the alcohol to a xanthate, followed by oxidative fluorination.

Mechanism:

  • Activation: Alcohol is converted to an

    
    -alkyl 
    
    
    
    -methyl dithiocarbonate (xanthate).
  • Oxidation: An oxidant (DBH or NBS) generates a sulfonium ion.

  • Fluorination: Fluoride (from HF-Pyridine) attacks the benzylic-like carbon of the cation, eventually cleaving the C-S bond and installing the

    
     group.
    
Experimental Protocol

Objective: Synthesis of trans-4-(trifluoromethoxy)cyclohexane-1-carboxylate derivative from the corresponding alcohol.

Reagents:

  • Substrate: Cyclohexanol derivative (

    
     equiv)
    
  • Sodium Hydride (

    
    , 60% dispersion)
    
  • Carbon Disulfide (

    
    )
    
  • Methyl Iodide (

    
    )
    
  • 1,3-Dibromo-5,5-dimethylhydantoin (DBH)[3][4][5]

  • HF-Pyridine (70% HF) (Warning: Highly Corrosive)

Workflow:

Step 1: Xanthate Formation[6][7]
  • Suspend

    
     (
    
    
    
    equiv) in anhydrous THF at
    
    
    .
  • Add the cyclohexanol substrate dropwise. Stir for 30 min.

  • Add

    
     (
    
    
    
    equiv) followed by
    
    
    (
    
    
    equiv).
  • Warm to RT and stir for 2 hours.

  • Quench with water, extract with EtOAc, and purify via flash chromatography to obtain the O-cyclohexyl S-methyl xanthate .

Step 2: Oxidative Fluorination (The Critical Step)

Note: Perform in a Teflon or polypropylene vessel due to HF.

  • Dissolve the xanthate (

    
     equiv) in 
    
    
    
    at
    
    
    .
  • Add HF-Pyridine (

    
     equiv of HF) dropwise.
    
  • Add DBH (

    
     equiv) suspended in 
    
    
    
    .
  • Stir at

    
     for 1 hour, then warm to 
    
    
    
    .
  • Quench: Carefully pour the mixture into an ice-cold solution of saturated

    
     / 
    
    
    
    (1:1). Caution: Vigorous gas evolution.
  • Extract with

    
    . The organic layer will contain the desired trifluoromethoxy cyclohexane .
    

Self-Validating Checkpoint:

  • 19F NMR: The product should show a singlet around -58 to -60 ppm . If you see peaks around -40 ppm, you may have formed the acyl fluoride or other side products.

  • Stability: The aliphatic

    
     is stable to aqueous acid/base workup, unlike the intermediate xanthate.
    

Visualization of Synthetic Pathway[10]

Synthesis_Workflow Alcohol Cyclohexanol (R-OH) Xanthate Xanthate Intermediate (R-O-C(S)SMe) Alcohol->Xanthate 1. NaH, THF 2. CS2, MeI Oxidation Oxidative Fluorination (DBH / HF-Pyridine) Xanthate->Oxidation -78°C to 0°C Product Trifluoromethyl Ether (R-OCF3) Oxidation->Product Desulfurization

Figure 2: Oxidative desulfurization-fluorination pathway for aliphatic trifluoromethyl ethers.

References

  • Physicochemical Properties of Fluorine: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Synthetic Protocol (Xanthate Method): Kanie, K., Tanaka, Y., Suzuki, K., & Hiyama, T. (2000). Oxidative Desulfurization-Fluorination of Xanthates: A Convenient Synthesis of Trifluoromethyl Ethers and Difluoro(methylthio)methyl Ethers. Bulletin of the Chemical Society of Japan. [Link]

  • Conformational Analysis: Della, E. W., & Schiesser, C. H. (1989). The conformational preference of the trifluoromethyl group in substituted cyclohexanes. The Journal of Organic Chemistry. [Link]

  • Modern Togni Reagent Applications: Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews. [Link]

Sources

Solubility of trifluoromethyl cyclohexyl acetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Trifluoromethyl Cyclohexyl Acetic Acid in Organic Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of trifluoromethyl cyclohexyl acetic acid, a molecule possessing a unique combination of a polar carboxylic acid head, a nonpolar cyclohexyl ring, and an electron-withdrawing trifluoromethyl group. We will explore the theoretical underpinnings of its solubility, provide a robust experimental protocol for its determination, and present a predicted solubility profile in a range of common organic solvents. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of how to approach and predict the solubility of complex molecules.

Introduction: The Critical Role of Solubility in a Molecular Context

In pharmaceutical and chemical research, solubility is not merely a physical property; it is a cornerstone of process efficiency and therapeutic efficacy.[1][2] For a compound like trifluoromethyl cyclohexyl acetic acid, understanding its behavior in various organic solvents is paramount for purification, crystallization, formulation, and analytical method development.

The structure of trifluoromethyl cyclohexyl acetic acid presents a fascinating challenge in solubility prediction. It is an amphiphilic molecule with three distinct regions:

  • The Carboxylic Acid Group (-COOH): A polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar, protic solvents.[3][4][5][6]

  • The Cyclohexyl Ring: A bulky, nonpolar, and hydrophobic hydrocarbon scaffold. This region favors interactions with nonpolar solvents through van der Waals forces.[3][4][5][6]

  • The Trifluoromethyl Group (-CF3): A highly electronegative and electron-withdrawing group that increases the molecule's overall lipophilicity while introducing unique dipole moments.

The interplay of these structural features dictates the molecule's solubility profile, making a systematic approach essential for its characterization.

Theoretical Framework: Predicting Solubility from First Principles

A qualitative understanding of solubility often begins with the adage "like dissolves like," which states that substances with similar intermolecular forces are likely to be miscible.[3][7] However, for a quantitative and predictive approach, more sophisticated models are required.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter model refines the "like dissolves like" principle by decomposing the total cohesive energy density of a substance into three distinct components:

  • δD (Dispersion): Energy from atomic London dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[8]

The total Hildebrand solubility parameter (δt) is related to these components by the equation: δt² = δD² + δP² + δH²

Two substances are predicted to be miscible if the "distance" (Ra) between their HSP coordinates in this three-dimensional space is small.[9] For a solute and solvent, a smaller Ra value suggests higher solubility. This tool is invaluable for initial solvent screening, allowing researchers to rationally select solvents based on molecular-level interactions rather than trial and error.[9][10]

COSMO-RS (COnductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful computational method that combines quantum chemistry with statistical thermodynamics to predict the chemical potential of molecules in a liquid phase.[11][12] This ab initio approach can predict solubility in various solvents without relying on experimental data for the specific solute-solvent system.[11][13] It has become an established tool in the pharmaceutical industry for solvent screening and for understanding complex phenomena like solvate and cocrystal formation.[13][14] For a novel molecule like trifluoromethyl cyclohexyl acetic acid, COSMO-RS can provide highly valuable, purely predictive solubility data across a wide range of solvents, guiding experimental work and accelerating development timelines.[11][14]

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The gold standard for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[15][16] This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Step-by-Step Methodology
  • Preparation of Supersaturated Slurry: Add an excess amount of solid trifluoromethyl cyclohexyl acetic acid to a series of vials, each containing a precisely measured volume of the selected organic solvent. A visual excess of solid material must be present to ensure saturation.[15][17]

  • Equilibration: Seal the vials tightly and place them in a mechanical shaker or rotator within a temperature-controlled environment (e.g., 25 °C). Agitate the slurries for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended to ensure the dissolution rate equals the precipitation rate.[17][18][19]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated liquid phase from the solid, use either centrifugation at high speed or filtration through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE).[17][18] This step is critical to prevent solid particles from artificially inflating the measured concentration.

  • Sample Preparation for Analysis: Carefully aspirate an aliquot of the clear supernatant. Dilute this aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved solute. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its high sensitivity, specificity, and ability to separate the analyte from potential impurities or degradation products.[17][20][21] UV-Vis spectroscopy can also be used as a higher-throughput alternative, provided the compound has a suitable chromophore and no interfering excipients are present.[18][21]

  • Data Analysis: Calculate the original solubility in units such as mg/mL or mol/L by back-calculating from the diluted sample concentration. The experiment should be performed in triplicate to ensure reproducibility.[19]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add excess solute to known volume of solvent B 2. Seal and agitate vials (24-48h at constant temp) A->B Establish Equilibrium C 3. Centrifuge or filter to remove undissolved solid B->C Isolate Saturated Solution D 4. Dilute clear supernatant C->D Prepare for Quantification E 5. Quantify concentration via HPLC or UV-Vis D->E Measure Analyte F 6. Calculate solubility E->F Final Result

Caption: Workflow for Thermodynamic Solubility Determination.

Predicted Solubility Profile and Molecular Interactions

Based on the structural features of trifluoromethyl cyclohexyl acetic acid and fundamental chemical principles, a qualitative solubility profile can be predicted. The solubility will be a balance between the polar carboxylic acid's affinity for polar solvents and the nonpolar fluorinated ring's affinity for nonpolar solvents.

Data Summary Table
Solvent ClassExample SolventKey Solvent PropertiesPredicted SolubilityRationale for Prediction
Nonpolar Aprotic n-Hexane, TolueneLow polarity, dispersion forces onlyLow to ModerateThe nonpolar cyclohexyl ring will interact favorably, but the highly polar carboxylic acid group is poorly solvated, limiting overall solubility. Toluene may show slightly better solubility due to π-stacking interactions.
Polar Aprotic Diethyl Ether, Ethyl Acetate, AcetoneModerate polarity, H-bond acceptorModerate to HighThese solvents can accept hydrogen bonds from the carboxylic acid's hydroxyl group and have sufficient nonpolar character to solvate the cyclohexyl ring.
Polar Protic Ethanol, MethanolHigh polarity, H-bond donor & acceptorHighAlcohols can form strong hydrogen bonds with both the carbonyl oxygen and the hydroxyl proton of the carboxylic acid, effectively solvating the polar head group. The alkyl chains also interact with the cyclohexyl ring.
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO)High polarity, strong H-bond acceptorHighDMSO is a powerful solvent capable of disrupting the self-associated dimers of the carboxylic acid and strongly solvating the polar head.
Visualization of Molecular Interactions

G cluster_solute Trifluoromethyl Cyclohexyl Acetic Acid (Solute) cluster_solvents Solvent Interactions solute -CF3 Cyclohexyl Ring -COOH polar_protic polar_protic solute:f2->polar_protic:h solute:f1->polar_protic:d polar_aprotic polar_aprotic solute:f2->polar_aprotic:h H-Bonding solute:f0->polar_aprotic:d Dipole Interactions nonpolar nonpolar solute:f1->nonpolar:v Favorable Dispersion solute:f0->nonpolar:v Favorable Dispersion

Caption: Solute-Solvent Interaction Map.

Conclusion

The solubility of trifluoromethyl cyclohexyl acetic acid in organic solvents is governed by a delicate balance of competing intermolecular forces. Its polar carboxylic acid group drives solubility in protic and polar aprotic solvents like alcohols and ketones, where strong hydrogen bonding can occur. Conversely, the lipophilic, fluorinated cyclohexyl moiety promotes interactions with less polar environments. This dual nature results in a compound with tunable solubility, likely exhibiting high solubility in polar solvents such as methanol and DMSO, moderate solubility in esters and ethers, and lower solubility in nonpolar hydrocarbons like hexane.

For drug development professionals, this profile suggests that a range of solvent systems could be viable for crystallization and formulation, with the optimal choice depending on the desired outcome (e.g., high concentration for processing vs. controlled precipitation for particle size engineering). The theoretical models and experimental protocols outlined in this guide provide a robust framework for systematically characterizing this and other complex molecules, enabling a more rational, efficient, and science-driven development process.

References

  • Physical Properties of Carboxylic Acids.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • Purely Predicting the Pharmaceutical Solubility: What to Expect
  • Solubility prediction, solvate and cocrystal screening as tools for r
  • 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Pressbooks.
  • Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?
  • Predicting drug solubility in organic solvents mixtures. Unipd.
  • A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.
  • 15.4: Physical Properties of Carboxylic Acids. Chemistry LibreTexts.
  • Compound solubility measurements for early drug discovery. Life Chemicals.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • 15.4: Physical Properties of Carboxylic Acids. Chemistry LibreTexts.
  • Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experiment
  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.
  • Annex 4.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Solubility test for Organic Compounds.
  • Experiment 1. Solubility of Organic Compounds. Scribd.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing.
  • Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Biblioteca Digital do IPB.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Online Library.
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc
  • Consideration of Hansen Solubility Parameters. Part 3. Hansen-Solubility.com.
  • Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility.
  • Solubility of Organic Compounds. University of Toronto.
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC.
  • Solubility Parameters: Theory and Application.
  • Harnessing Hansen Solubility Parameters to Predict Organogel Form
  • Hansen Solubility Parameters.
  • Acetic acid, trifluoro-, 1-methyl cyclohexyl ester. NIST WebBook.
  • 2-[4-(trifluoromethyl)cyclohexyl]acetic acid (C9H13F3O2). PubChemLite.
  • 2-[3-(Trifluoromethyl)cyclohexyl]acetic acid | C9H13F3O2 | CID 14424170. PubChem.
  • 2-[3-(trifluoromethyl)cyclohexyl]acetic acid | CAS 120976-33-2. Santa Cruz Biotechnology.
  • Solvent Miscibility Table. Sigma-Aldrich.

Sources

Methodological & Application

Precision Synthesis of 1-(Trifluoromethyl)cyclohexanol via Ruppert-Prakash Reagent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Code: AN-CF3-CYC-01

Executive Summary

The introduction of a trifluoromethyl (CF₃) group into aliphatic rings is a pivotal strategy in drug design to modulate lipophilicity (LogP), metabolic stability, and binding affinity. This application note details the synthesis of 1-(trifluoromethyl)cyclohexanol using the Ruppert-Prakash reagent (TMSCF₃) . Unlike electrophilic fluorination, this protocol utilizes a nucleophilic trifluoromethylation strategy initiated by fluoride sources.[1][2]

This guide moves beyond basic recipe following, offering a mechanistic deconstruction of the "siliconate-carbanion" dichotomy to ensure reproducibility. It provides a robust, self-validating protocol suitable for scale-up from milligram to multigram quantities.

Mechanistic Insight: The Siliconate Cycle

The reaction does not proceed via a simple displacement. It involves a catalytic cycle where the "naked" CF₃ anion is transient and stabilized by silicon. Understanding this is critical for troubleshooting low yields.

The Mechanism[2][3][4][5]
  • Initiation: A Lewis base (typically Fluoride, F⁻) attacks the silicon center of TMSCF₃, forming a pentacoordinate silicate species.

  • CF₃ Transfer: This hypervalent species acts as a CF₃⁻ donor to the ketone (cyclohexanone), forming a transient alkoxide.

  • Propagation: The resulting alkoxide attacks a new molecule of TMSCF₃, regenerating the active CF₃ donor and forming the stable silyl ether product. This "autocatalytic" propagation is why only catalytic initiator is required.

  • Hydrolysis: The silyl ether is cleaved under acidic conditions to yield the free alcohol.

G TMSCF3 TMS-CF3 (Reagent) Silicate [TMS(CF3)F]- Pentacoordinate Species TMSCF3->Silicate + F- Initiator Initiator (F-) Initiator->Silicate Alkoxide Alkoxide Intermediate Silicate->Alkoxide + Ketone - TMS-F Ketone Cyclohexanone Ketone->Alkoxide Alkoxide->Silicate Regenerates Active Species SilylEther Silyl Ether (Product Precursor) Alkoxide->SilylEther + TMS-CF3 (Propagation) Alcohol 1-(Trifluoromethyl) cyclohexanol SilylEther->Alcohol + H3O+ (Hydrolysis)

Figure 1: The catalytic cycle of nucleophilic trifluoromethylation. Note the propagation step where the alkoxide activates subsequent TMSCF₃ molecules.

Experimental Design Strategy

Reagent Selection & Handling
  • TMSCF₃ (Ruppert-Prakash Reagent): Volatile liquid (bp 54-55°C).[3] Must be handled in a fume hood.[4]

  • Initiator:

    • TBAF (Tetrabutylammonium fluoride):[5][4][6][7][8] The standard for homogeneous reactions in THF. Use 1.0 M in THF. Critical: Commercial TBAF contains water ("wet" TBAF). While trace water can actually help initiation, excess water hydrolyzes TMSCF₃ to fluoroform (CF₃H).

    • CsF (Cesium Fluoride):[7][9] Used for heterogeneous conditions or when strictly anhydrous conditions are required.

  • Solvent: THF (Tetrahydrofuran) is the gold standard due to its ability to solvate the ammonium cation and stabilize the intermediate species.

Stoichiometry
ComponentEquivalentsRationale
Cyclohexanone 1.0Limiting reagent.
TMSCF₃ 1.2 - 1.5Excess required to account for adventitious moisture hydrolysis.
TBAF (Cat.) 0.01 - 0.1Catalytic amount suffices due to the propagation cycle.
HCl (Aq) ExcessRequired for final hydrolysis of silyl ether.

Detailed Protocol: Synthesis of 1-(Trifluoromethyl)cyclohexanol

Materials & Equipment
  • Flask: 2-neck round-bottom flask (flame-dried under N₂ flow).

  • Temperature Control: Ice/Water bath (0°C).

  • Reagents: Cyclohexanone (>99%), TMSCF₃, TBAF (1M in THF), Dry THF.

Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Allow to cool to room temperature (RT) under a stream of nitrogen.

  • Charge the flask with Cyclohexanone (1.0 g, 10.2 mmol, 1.0 equiv) .

  • Add Anhydrous THF (10 mL) via syringe.

Step 2: Reagent Addition (The "Cold Start")

  • Cool the solution to 0°C using an ice bath. Stir for 10 minutes.

  • Add TMSCF₃ (1.74 g, 12.2 mmol, 1.2 equiv) dropwise via syringe.

    • Note: No reaction occurs yet. TMSCF₃ is inert to the ketone without the initiator.

Step 3: Initiation

  • Add TBAF (1M in THF, 0.1 mL, 0.1 mmol, 1 mol%) dropwise.

    • Observation: You may observe a slight exotherm or color change (yellowing) indicating initiation.

  • Stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to RT. Stir for 1-2 hours.

    • Checkpoint: Monitor by TLC or GC-MS.[4] The ketone peak should disappear, replaced by the silyl ether intermediate (M+ = 240).

Step 4: Hydrolysis

  • Add 2M HCl (10 mL) directly to the reaction mixture at RT.

  • Stir vigorously for 2-4 hours.

    • Chemistry: This cleaves the O-SiMe₃ bond. The silyl ether is often stable; insufficient stirring/time here is a common cause of low alcohol yield.

Step 5: Workup & Isolation

  • Dilute with Diethyl Ether (Et₂O) or Ethyl Acetate (30 mL).

  • Wash the organic layer with Water (2 x 15 mL) and Brine (15 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Caution: Product is somewhat volatile; do not use high vacuum for extended periods).

  • Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc 9:1) or distillation (if >5g scale).

Workflow Start Start: Flame-Dried Flask N2 Atmosphere Mix Mix Cyclohexanone + THF Add TMS-CF3 Start->Mix Cool Cool to 0°C Mix->Cool Initiate Add Cat. TBAF (Initiation) Cool->Initiate React Stir 0°C -> RT (1-2 Hours) Initiate->React Check QC Check: GC-MS (Ketone consumed?) React->Check Check->React No (Add more TBAF) Hydrolyze Add 2M HCl Stir 2-4h Check->Hydrolyze Yes Extract Extraction (Et2O) Wash & Dry Hydrolyze->Extract Finish 1-(Trifluoromethyl)cyclohexanol Extract->Finish

Figure 2: Operational workflow for the batch synthesis.

Data Analysis & Validation

Expected Results
  • Yield: 85-95% (Isolated).

  • Appearance: Colorless liquid or low-melting solid.

Characterization Data (Reference)

To validate your product, compare against these standard spectral values:

  • ¹H NMR (CDCl₃): δ 1.93 (br s, 1H, -OH), 1.80-1.50 (m, 10H, Cyclohexyl ring).

  • ¹⁹F NMR (CDCl₃): δ -85.0 (s, 3F). Diagnostic peak.

  • ¹³C NMR (CDCl₃): δ 126.4 (q, J = 285 Hz, CF₃), 72.6 (q, J = 28 Hz, C-OH).

Comparison of Initiators
InitiatorSolventConditionsTypical YieldNotes
TBAF THF0°C to RT92%Most reliable; homogeneous.
CsF DME/TolueneRT88%Good for large scale; heterogeneous.
TMAF THF-78°C90%Used for highly unstable substrates.
K₂CO₃ DMFRT75%Slower; requires polar solvent.

Troubleshooting & Optimization

Problem 1: Low Conversion / Recovered Starting Material

  • Cause: "Wet" solvent or reagents. Water reacts with TMSCF₃ to form CF₃H (gas) and TMS-OH.

  • Solution: Increase TMSCF₃ to 1.5 equiv. Ensure THF is distilled or from a solvent system.

Problem 2: Formation of Side Products

  • Cause: Aldol condensation of cyclohexanone (if base is too strong) or decomposition of the CF₃ anion to difluorocarbene (:CF₂).

  • Solution: Keep temperature at 0°C during initiation.[4] Do not use stoichiometric TBAF; catalytic is sufficient.

Problem 3: Incomplete Hydrolysis

  • Cause: The steric bulk of the CF₃ and Cyclohexyl groups protects the silyl ether.

  • Solution: Increase acid concentration (4M HCl) or heat the hydrolysis step to 40-50°C if monitoring shows silyl ether persistence.

Safety & Hazards

  • TMSCF₃: Flammable.[4] Reacts vigorously with water.

  • TBAF: Toxic if swallowed. Skin irritant.

  • Reaction: Evolution of small amounts of CF₃H (Fluoroform) is possible if moisture is present; ensure good ventilation.[4]

References

  • Ruppert, I.; Schlich, K.; Volbach, W. (1984). "Die ersten CF3-substituierten Chlorsilane und Phosphane". Tetrahedron Letters, 25(21), 2195–2198. Link

  • Prakash, G. K. S.; Krishnamurti, R.; Olah, G. A. (1989).[1] "Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent".[1][3][10][11] Journal of the American Chemical Society, 111(1), 393–395.[1] Link

  • Prakash, G. K. S.; Mandal, M.; Olah, G. A. (2001).[1] "Nucleophilic Trifluoromethylation of Carbonyl Compounds". Synlett, 2001(1), 77–78.[1] Link

  • Organic Syntheses. (1999). "1-Trifluoromethyl-1-cyclohexanol".[3] Org.[8][10][11][12] Synth., 76, 114. Link

  • Mizuta, S.; Shibata, N. (2013). "Trifluoromethylation of ketones". Organofluorine Chemistry, Wiley-VCH. Link

Sources

Williamson ether synthesis with sterically hindered tertiary alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Etherification of Sterically Hindered Tertiary Alcohols via Modified Williamson Protocols

Part 1: Executive Summary

The Williamson ether synthesis is a textbook


 reaction, yet it presents significant challenges when applied to sterically hindered tertiary alcohols (e.g., tert-butanol, adamantanol, or complex drug scaffolds). The classic prohibition—"tertiary substrates fail"—refers specifically to tertiary electrophiles (alkyl halides), which undergo E2 elimination. However, tertiary nucleophiles (alkoxides) can successfully form ethers if specific kinetic and thermodynamic parameters are controlled.

This guide details two high-fidelity protocols for methylating or alkylating hindered tertiary alcohols:

  • Method A: High-Performance Potassium Hydride (KH) Protocol (for difficult substrates).

  • Method B: Phase Transfer Catalysis (PTC) Protocol (for scalability and green chemistry).

Part 2: Mechanistic Insight & Thermodynamic Constraints

The success of etherifying a tertiary alcohol (


) relies entirely on the directionality of the reagents. You must utilize the tertiary alcohol as the nucleophile  attacking an unhindered electrophile  (Methyl or Primary Halide).
The Steric Barrier

Tertiary alkoxides are bulky bases. When they encounter an alkyl halide with accessible


-hydrogens (e.g., ethyl bromide), the steric bulk prevents the approach to the 

orbital required for

substitution. Instead, the alkoxide acts as a base, abstracting a proton and triggering E2 elimination.

Key Rule:

  • Tertiary Alcohol + Methyl Iodide

    
    Ether  (High Yield, No E2 possible).
    
  • Tertiary Alcohol + Ethyl Bromide

    
    Ether + Alkene  (Competition).
    
  • Tertiary Alcohol + Isopropyl Bromide

    
    Alkene  (Exclusive E2).
    
Visualization: Reaction Pathway & Competition

The following diagram illustrates the bifurcation between the desired substitution and the competing elimination.

WilliamsonMechanism Start Tertiary Alcohol (R3C-OH) Alkoxide Tertiary Alkoxide (R3C-O⁻ K⁺) Start->Alkoxide Deprotonation (-H2) Base Strong Base (KH or NaH) Base->Alkoxide TransitionSN2 Transition State (SN2) Alkoxide->TransitionSN2 Unimpeded Attack (Me-I, Bn-Br) TransitionE2 Transition State (E2) Alkoxide->TransitionE2 Steric Clash (Et-Br, iPr-Br) Electrophile Electrophile (R'-X) Electrophile->TransitionSN2 Electrophile->TransitionE2 Ether Target Ether (R3C-O-R') TransitionSN2->Ether Major Product Alkene Elimination Product (Alkene) TransitionE2->Alkene Major Product

Figure 1: Mechanistic bifurcation. Successful synthesis requires forcing the pathway through the green SN2 node by selecting unhindered electrophiles.[1]

Part 3: Critical Parameters for Optimization

Base Selection: Potassium Hydride (KH) vs. Sodium Hydride (NaH)

While NaH is common, KH is superior for tertiary alcohols .

  • Reactivity: The K-O bond is more ionic than the Na-O bond, making the resulting potassium alkoxide more nucleophilic ("naked").

  • Kinetics: KH deprotonates bulky alcohols significantly faster than NaH due to the larger ionic radius of potassium, which disrupts the tight ion pairs often formed in non-polar solvents [1].

Solvent Systems
  • THF (Tetrahydrofuran): The standard for KH reactions. It provides solubility for the organic substrate while remaining inert to the hydride.

  • DMF/DMSO: Excellent for accelerating

    
     rates, but difficult to remove and can react violently with KH. Avoid DMSO with KH. 
    
  • Additives: 18-Crown-6 (for

    
    ) or 15-Crown-5 (for 
    
    
    
    ) can be added to chelate the cation, further increasing alkoxide nucleophilicity.
Data Summary: Reagent Compatibility
VariableRecommendationRationale
Substrate Tertiary AlcoholMust be the nucleophile.[2]
Electrophile Me-I, Me-OTs, Bn-BrMethyl/Primary only. Avoids E2.
Base KH (Preferred) > NaHKH is faster and generates a "looser" ion pair.
Solvent THF (Dry)Stable, good solubility, easy workup.
Temp 0°C

RT
Control exotherm during deprotonation; heat for alkylation.

Part 4: Experimental Protocols

Protocol A: High-Performance Potassium Hydride Method

Best for: Valuable drug intermediates, complex scaffolds, and highly hindered alcohols.

Safety Warning: Potassium Hydride (KH) is pyrophoric .[3][4] It reacts violently with moisture and air. This protocol uses a "wash" step to remove mineral oil, increasing reactivity but also hazard. Perform all steps under Argon/Nitrogen.

Workflow Diagram:

ProtocolA Setup 1. Inert Gas Setup (Flame-dry glassware, Argon balloon) Wash 2. KH Activation (Wash KH/Oil with Pentane under Ar) Setup->Wash Solvent 3. Solvent Addition (Add anhydrous THF) Wash->Solvent Deprot 4. Deprotonation (Add R3C-OH dropwise at 0°C) Wait for H2 evolution to cease Solvent->Deprot Alkylate 5. Alkylation (Add Me-I or R-X dropwise) Deprot->Alkylate Quench 6. Quench & Workup (Slow addition of IPA/NH4Cl) Alkylate->Quench

Figure 2: Step-by-step workflow for handling pyrophoric KH in ether synthesis.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 3-neck round bottom flask. Equip with a stir bar, rubber septum, and an Argon inlet.

  • KH Activation: Weigh KH (35% dispersion in mineral oil, 1.5 - 2.0 equiv) and add to the flask. Under Argon flow, wash the KH three times with anhydrous pentane or hexane to remove the oil. Remove the wash solvent via syringe.[4]

    • Note: The resulting dry KH powder is extremely pyrophoric. Do not expose to air.[5][6]

  • Solvation: Suspend the clean KH in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.[7]

  • Deprotonation: Dissolve the tertiary alcohol (1.0 equiv) in a minimum amount of THF. Add dropwise to the KH suspension.

    • Observation: Vigorous bubbling (

      
       gas) will occur.[2] Stir at Room Temperature (RT) for 30–60 mins until bubbling ceases.
      
  • Alkylation: Cool back to 0°C. Add the electrophile (e.g., Iodomethane, 1.5 equiv) dropwise.

    • Note: If using volatile alkyl halides, use a reflux condenser.

  • Reaction: Allow to warm to RT. If the substrate is extremely bulky, refluxing (66°C) may be required for 4–12 hours.

  • Quench: Cool to 0°C. Carefully add Isopropyl Alcohol (IPA) dropwise to destroy excess KH, followed by saturated aqueous

    
    .
    
  • Workup: Extract with Et2O or EtOAc. Wash organic layer with brine, dry over

    
    , and concentrate.[7]
    
Protocol B: Phase Transfer Catalysis (PTC) Method

Best for: Scale-up, moisture-sensitive labs, or when KH is unavailable.

This method uses a quaternary ammonium salt to transport the hydroxide anion into the organic phase, allowing deprotonation of the alcohol without strict anhydrous conditions [2].

Reagents:

  • Base: KOH (Solid pellets, pulverized).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (5–10 mol%).

  • Solvent: Toluene or DCM (if using TBAB); DMSO (if using KOH alone).

Step-by-Step Procedure:

  • Charge: To a flask, add pulverized KOH (4.0 equiv), TBAB (0.1 equiv), and the tertiary alcohol (1.0 equiv).

  • Solvent: Add Toluene (or Benzene).

  • Alkylation: Add the alkylating agent (e.g., Dimethyl Sulfate or Methyl Iodide, 2.0 equiv).

  • Reaction: Heat to 50–70°C with vigorous stirring. The solid-liquid interface is where the reaction occurs.

  • Monitoring: Monitor by TLC. This reaction is generally slower than the KH method but cleaner regarding byproducts.

  • Workup: Filter off the solid salts. Wash the filtrate with water/brine. Concentrate.

Part 5: Quality Control & Troubleshooting

Validation Metrics:

  • 1H NMR: Look for the disappearance of the alcohol -OH proton (usually broad singlet, exchangeable with

    
    ). Look for the appearance of the new ether peak (e.g., -OCH3 singlet ~3.2–3.4 ppm).
    
  • IR Spectroscopy: Disappearance of the broad O-H stretch (

    
    ) and appearance of C-O-C stretches (
    
    
    
    ).

Common Failure Modes:

  • Recovery of Starting Material: Deprotonation was incomplete. Switch from NaH to KH or increase reaction time/temperature during the deprotonation step.

  • Elimination Product (Alkene): The electrophile was too hindered (e.g., using isopropyl iodide). Switch to Methyl Iodide or Benzyl Bromide.

  • Low Yield: Moisture contamination.[8] KH/NaH are instantly deactivated by water. Ensure rigorous drying of THF and glassware.

References

  • Brown, C. A. (1974). "Potassium hydride, a highly active new hydride reagent. Reactivity, applications, and techniques in organic and organometallic synthesis." The Journal of Organic Chemistry, 39(26), 3913–3918. Link

  • Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis." Tetrahedron Letters, 16(38), 3251-3254. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Williamson Ether Synthesis protocols).
  • Organic Syntheses. "Alkylation of Esters and Nitriles with Potassium Hydride." (Provides standard safety protocols for KH handling). Link

Sources

Reagents for alkylation of trifluoromethylated tertiary alcohols

Strategic O-Alkylation of -Trifluoromethyl Tertiary Alcohols

Application Note & Protocol Guide

Executive Summary

The introduction of a trifluoromethyl (

the "Nucleophilicity-Steric Paradox."

This guide details the specific reagents and protocols required to successfully alkylate (etherify)


Mechanistic Insight: The Challenge

To select the correct reagent system, one must understand the electronic environment of the substrate

The Electronic & Steric Landscape
  • Enhanced Acidity: The strong electron-withdrawing nature of the

    
     group (inductive effect, 
    
    
    ) stabilizes the alkoxide, lowering the
    
    
    to ~10-11 (compared to ~17 for tert-butanol). This makes deprotonation facile, even with weaker bases like hydroxide.
  • Diminished Nucleophilicity: The same

    
     effect that stabilizes the alkoxide also pulls electron density away from the oxygen, making it a "harder," less reactive nucleophile.
    
  • Steric Wall: The bulk of the

    
     group (Van der Waals volume ~21 ų, similar to an isopropyl group) combined with the tertiary center creates a formidable steric barrier to 
    
    
    attack.

Implication: Standard Williamson ether synthesis conditions (NaH/THF) often fail due to slow reaction rates, leading to incomplete conversion or competing elimination of the alkylating agent.

Decision Logic for Reagent Selection

The following decision tree outlines the optimal protocol based on your specific electrophile and substrate stability.

ReagentSelectionStartSubstrate: alpha-CF3 Tertiary AlcoholElectrophileSelect Electrophile TypeStart->ElectrophileMethylMethyl Iodide (MeI)Electrophile->MethylBenzylAllylBenzyl/Allyl HalidesElectrophile->BenzylAllylUnactivatedUnactivated Alkyl HalidesElectrophile->UnactivatedAg2OProtocol C:Silver(I) Oxide (Ag2O)(Mild, Base-Free)Methyl->Ag2OPreferredPTCProtocol A:Phase Transfer Catalysis(NaOH/TBAB)Methyl->PTCScalableBenzylAllyl->PTCStandardAcidCatProtocol D:Trichloroacetimidate + TMSOTf(Acid Catalysis)BenzylAllyl->AcidCatIf Base-SensitiveUnactivated->PTCSlow but possibleSuperbaseProtocol B:NaH/KH + Crown Ether(Forcing Conditions)Unactivated->SuperbaseRequired

Figure 1: Strategic decision tree for reagent selection. Note that Mitsunobu conditions are excluded as they are ineffective for tertiary alcohols.

Detailed Protocols

Protocol A: Phase Transfer Catalysis (The Industrial Standard)

Best for: Benzylation, Allylation, and Methylation on a multigram scale. Mechanism: The enhanced acidity of the substrate allows for deprotonation at the liquid-liquid interface by aqueous hydroxide. The quaternary ammonium catalyst transports the lipophilic alkoxide into the organic phase as a highly reactive "naked" ion pair.

Reagents:

  • Base: 50% w/w NaOH (aq) or KOH (solid, pulverized).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5-10 mol%).

  • Solvent: Toluene or

    
    -Trifluorotoluene (hybrid fluorous solvent).
    
  • Electrophile: Alkyl halide (1.2 - 1.5 equiv).

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a vigorous magnetic stirrer, add the

    
    -trifluoromethyl tertiary alcohol (1.0 equiv) and Toluene (5 mL/mmol).
    
  • Additives: Add TBAB (0.1 equiv).

  • Base Addition: Add 50% NaOH solution (5.0 equiv) or pulverized KOH (5.0 equiv). Caution: Exotherm.

  • Electrophile: Add the alkyl halide (e.g., Benzyl bromide, 1.5 equiv) dropwise.

  • Reaction: Heat the biphasic mixture to 50–70°C with vigorous stirring (critical for interfacial surface area). Monitor by TLC/LCMS. Reaction times are typically 4–12 hours.

  • Workup: Cool to RT. Dilute with water and extract with EtOAc. Wash organics with water and brine. Dry over

    
    .
    

Why it works: The


Protocol B: Anhydrous Superbase Activation

Best for: Unactivated alkyl halides (e.g., Ethyl iodide, Propyl bromide) or when hydrolytically unstable electrophiles are used. Mechanism: Uses a "naked" anion effect by sequestering the metal cation with a crown ether, maximizing the nucleophilicity of the fluorinated alkoxide.

Reagents:

  • Base: Sodium Hydride (NaH, 60% disp) or Potassium Hydride (KH, 30% disp).

  • Additive: 15-Crown-5 (for NaH) or 18-Crown-6 (for KH) (1.0 equiv).

  • Solvent: DMF (Anhydrous) or THF/DMF (9:1).

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under Argon, wash NaH (2.0 equiv) with dry hexane to remove mineral oil (optional, but recommended for difficult substrates). Suspend in anhydrous DMF.

  • Deprotonation: Add the alcohol (1.0 equiv) dissolved in minimal DMF dropwise at 0°C. Evolution of

    
     gas will be vigorous. Stir at RT for 30 mins to ensure complete anion formation.
    
  • Activation: Add the Crown Ether (1.0 equiv). Stir for 15 mins.

  • Alkylation: Add the alkylating agent (2.0 equiv) neat or in DMF.

  • Reaction: Heat to 60–80°C. Note: Sealed tube may be required for volatile electrophiles like MeI or EtI.

  • Quench: Carefully quench with sat.

    
     at 0°C.
    

Expert Tip: If elimination of the alkyl halide is observed (alkene formation), switch to the corresponding Alkyl Triflate (ROTf) and lower the temperature to 0°C–RT.

Protocol C: Silver(I) Oxide Mediated Methylation

Best for: Methylation (MeI) of base-sensitive substrates. Mechanism:

Reagents:

  • Reagent: Silver(I) Oxide (

    
    , 1.5 - 2.0 equiv).
    
  • Electrophile: Methyl Iodide (MeI, 5.0 - 10.0 equiv).

  • Solvent: DMF or sometimes used neat in MeI.

Step-by-Step Procedure:

  • Mix: Dissolve alcohol in DMF (or use neat MeI if substrate solubility permits).

  • Add Ag2O: Add

    
     in one portion.
    
  • Add MeI: Add excess Methyl Iodide.

  • Reaction: Seal the vessel and stir at RT to 40°C for 12–24 hours.

  • Filtration: Filter through a pad of Celite to remove silver salts. Rinse with ether.

Protocol D: Acid-Catalyzed Imidate Alkylation

Best for: Benzylation or Allylation of substrates that decompose under basic conditions. Mechanism: Generates a reactive carbocation-like intermediate from the trichloroacetimidate, which is attacked by the alcohol (

Reagents:

  • Reagent: Benzyl Trichloroacetimidate (1.5 equiv).

  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or TfOH (0.1 equiv).

  • Solvent: DCM or Cyclohexane/DCM (2:1).

Step-by-Step Procedure:

  • Mix: Combine alcohol and Benzyl Trichloroacetimidate in dry DCM at 0°C.

  • Catalyze: Add TMSOTf dropwise.

  • Reaction: Stir at 0°C to RT. The reaction is often fast (< 2 hours).

  • Quench: Add

    
     to neutralize the acid, then concentrate.
    
  • Purification: The byproduct is trichloroacetamide, which can be removed by filtration or column chromatography.

Comparison of Methods

FeatureProtocol A (PTC)Protocol B (NaH/Crown)Protocol C (Ag2O)Protocol D (Acid)
Primary Use Benzylation, AllylationUnactivated AlkylsMethylationAcid-Stable Substrates
Reactivity HighVery HighModerateHigh
Conditions Aqueous/Organic (Basic)Anhydrous (Basic)Neutral/MildAnhydrous (Acidic)
Scalability ExcellentModerateLow (Cost of Ag)Moderate
Key Risk Hydrolysis of electrophileElimination (E2)Incomplete reactionSide reactions of cation

Visualizing the Mechanism (PTC)

The following diagram illustrates the interfacial mechanism that makes Phase Transfer Catalysis the preferred method for these acidic alcohols.

PTC_Mechanismcluster_AqueousAqueous Phase (NaOH)cluster_InterfaceInterfacecluster_OrganicOrganic Phase (Toluene)OH_aqOH-DeprotonationDeprotonationR-OH + OH- -> R-O- + H2OOH_aq->DeprotonationNa_aqNa+Q_XQ+ X-(Catalyst)IonExchangeIon ExchangeR-O- + Q+ X- -> [Q+ R-O-] + X-Q_X->IonExchangeDeprotonation->IonExchangeIonPairActive Ion Pair[Q+ R-C(CF3)-O-]IonExchange->IonPairAlcoholSubstrateR-C(CF3)-OHAlcohol->DeprotonationProductProductR-C(CF3)-O-R'IonPair->Product+ R'-XElectrophileR'-XProduct->Q_XRegenerates Q+X-

Figure 2: Mechanism of Phase Transfer Catalysis. The enhanced acidity of the CF3-alcohol allows deprotonation by OH-, while the Q+ catalyst pulls the anion into the organic phase for reaction.

References

  • Acidity of Fluorinated Alcohols:J. Org. Chem.2018, 83, 11886. (Discusses effects of -CF3 groups).
  • Phase Transfer Catalysis:Angew. Chem. Int. Ed.2007, 46, 4281-4285.
  • Silver Oxide Methylation: Purdie, T.; Irvine, J. C. J. Chem. Soc., Trans.1903 , 83, 1021.[1] (Classic reference for Ag2O mediated alkylation).

  • Trichloroacetimidate Method:Tetrahedron Lett.1998, 39, 2495.
  • General Review of Trifluoromethyl Ethers:Chem. Rev.2015, 115, 2, 650–682.

Disclaimer: The synthesis of fluorinated compounds can involve hazardous reagents. All protocols should be performed in a fume hood with appropriate PPE.

Application Notes & Protocols: Hydrolysis of 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetate Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Esters in Medicinal Chemistry

In modern drug design, the incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, is a cornerstone strategy for enhancing the pharmacological profile of therapeutic candidates.[1][2] The introduction of a CF₃ group can significantly improve a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to its biological target.[3][4] The subject of this guide, 2-{[1-(trifluoromethyl)cyclohexyl]oxy}acetate esters, represents a class of compounds where these principles are highly relevant.

The ester linkage in such molecules is of critical importance. It may serve as a 'prodrug' handle, designed to be cleaved in vivo by esterase enzymes to release the active pharmacological agent.[5][6][7] This approach can improve solubility, stability, and oral bioavailability.[8] Alternatively, the hydrolysis of this ester may represent a key metabolic pathway that must be understood to predict the drug's pharmacokinetics and potential deactivation routes.

These application notes provide a comprehensive technical guide to the chemical hydrolysis of 2-{[1-(trifluoromethyl)cyclohexyl]oxy}acetate esters. We will delve into the mechanistic principles governing the reaction, provide detailed, field-tested protocols for both base- and acid-catalyzed hydrolysis, and outline robust analytical methods for reaction monitoring and product validation.

Section 1: Mechanistic Insights & Physicochemical Principles

The hydrolysis of an ester is a nucleophilic acyl substitution reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol.[9] The rate and efficiency of this transformation are profoundly influenced by the unique structure of the 2-{[1-(trifluoromethyl)cyclohexyl]oxy}acetate substrate.

Causality Behind Experimental Choices: Why This Ester is Different

  • Electronic Effects of the Trifluoromethyl Group: The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This creates a strong inductive effect that pulls electron density away from the adjacent cyclohexyl ring and, through the ether linkage, from the acetate's carbonyl carbon. This heightened electrophilicity of the carbonyl carbon makes it significantly more susceptible to nucleophilic attack by water or hydroxide ions, thereby accelerating the rate of hydrolysis compared to non-fluorinated analogues.[10]

  • Steric Hindrance: The 1-(trifluoromethyl)cyclohexyl moiety is sterically bulky. While the primary site of reaction is the ester's carbonyl group, this steric bulk can influence the approach of the nucleophile and the solvation of the transition state. However, the strong electronic activation by the CF₃ group is typically the dominant factor driving the reaction.

  • Choice of Catalyst:

    • Base-Catalyzed Hydrolysis (Saponification): This is often the preferred method. It is practically irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the strong base (e.g., hydroxide or alkoxide) to form a carboxylate salt.[9][11] This negatively charged carboxylate is resistant to re-esterification, driving the reaction to completion.

    • Acid-Catalyzed Hydrolysis: This reaction is reversible and requires an excess of water to push the equilibrium towards the products.[11][12] It is a valuable alternative for substrates that may be sensitive to strongly basic conditions. The mechanism involves protonation of the carbonyl oxygen, which activates the ester for attack by a weak nucleophile like water.[13]

Visualizing the Mechanism: Base-Catalyzed Hydrolysis (Saponification)

The following diagram illustrates the widely accepted BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism for the hydrolysis of a representative methyl ester of this class.

Caption: Base-catalyzed hydrolysis (BAC2) mechanism.

Section 2: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is generally preferred for its high yield and irreversible nature.

Principle: The ester is heated in the presence of a strong base (e.g., sodium hydroxide) in a mixed aqueous-organic solvent system to ensure solubility of the substrate. The reaction is driven to completion by the formation of the sodium salt of the carboxylic acid.

Materials and Reagents:

  • 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetate ester (e.g., methyl ester)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol (for LiOH), HPLC grade

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate, reagent grade

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the ester (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 v/v ratio). Use enough solvent to fully dissolve the starting material at room temperature (e.g., 0.1 M concentration).

  • Addition of Base: Add sodium hydroxide (1.5 - 2.0 eq) to the stirred solution. Expert Insight: Using a slight excess of base ensures the reaction goes to completion and neutralizes the acidic product as it forms, preventing the reverse reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 50-60 °C using a heating mantle. Monitor the reaction progress using TLC or HPLC (see Section 3). The reaction is typically complete within 2-6 hours.

  • Workup - Quenching and Solvent Removal: Once the reaction is complete, cool the flask to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl with stirring until the pH is ~2-3 (check with pH paper). The carboxylic acid product should precipitate out or form an oil. Expert Insight: This protonation step converts the soluble carboxylate salt into the free carboxylic acid, which is typically less soluble in water and can be extracted.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual salts and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid product.

  • Purification (if necessary): The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol is an alternative for substrates that are unstable under basic conditions.

Principle: The ester is heated under reflux with an excess of aqueous acid. The reaction is an equilibrium process, and using a large volume of dilute acid drives the reaction toward the formation of the carboxylic acid and alcohol.[12]

Materials and Reagents:

  • 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetate ester

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated

  • Dioxane or Acetic Acid (as co-solvent)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • All other materials as listed in Protocol 1

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the ester (1.0 eq) in a suitable co-solvent like dioxane or acetic acid.

  • Addition of Acid: Add an aqueous solution of the acid (e.g., 3 M H₂SO₄). A large excess of water is crucial. A typical ratio might be 1 part ester/co-solvent to 4-5 parts aqueous acid.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (typically ~100 °C). Monitor the reaction progress. Expert Insight: Acid-catalyzed hydrolysis is often slower than saponification and may require longer reaction times or higher temperatures to reach equilibrium.

  • Workup - Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction, Washing, and Concentration: Follow steps 6-8 from Protocol 1 to extract, wash, dry, and concentrate the product.

  • Purification: Purify as needed, following Step 9 from Protocol 1.

Section 3: Reaction Monitoring and Product Characterization

A multi-technique approach is essential for reliable reaction monitoring and final product validation.[14][15] Combining chromatographic and spectroscopic methods provides a complete picture of the reaction's progress and the product's identity and purity.[16]

Visualizing the Workflow: From Reaction to Analysis

G start Start: Hydrolysis Reaction Mixture sampling Take Aliquot at Time (t) start->sampling workup Reaction Workup & Purification (After Completion) start->workup Reaction complete quench Quench Sample (e.g., with acid/base) sampling->quench tlc TLC Analysis (Qualitative Check) quench->tlc Fast check hplc HPLC Analysis (Quantitative Monitoring) quench->hplc Precise check tlc->start Continue reaction? hplc->start Continue reaction? final_product Isolated Product workup->final_product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) final_product->nmr ms Mass Spectrometry (MS) final_product->ms data_analysis Structure & Purity Confirmation nmr->data_analysis ms->data_analysis

Caption: Workflow for reaction monitoring and product analysis.

Analytical Techniques:

  • Thin-Layer Chromatography (TLC):

    • Purpose: A rapid, qualitative method to visualize the consumption of the starting ester and the appearance of the more polar carboxylic acid product.

    • Procedure: Spot a quenched aliquot of the reaction mixture on a silica gel plate. Elute with a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes). The carboxylic acid product will have a lower Rf value than the starting ester. Visualize spots using a UV lamp or an appropriate stain.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: The primary tool for quantitative analysis of reaction kinetics.[17]

    • Procedure: Use a reverse-phase C18 column. Monitor the disappearance of the starting material peak and the appearance of the product peak over time. This allows for the precise determination of reaction completion. The final isolated product's purity can also be assessed by HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: The definitive method for structural confirmation of the final product.

    • Expected Spectral Changes:

      • ¹H NMR: Disappearance of the ester alkyl group signal (e.g., a singlet at ~3.7 ppm for a methyl ester) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).

      • ¹³C NMR: A slight shift in the carbonyl carbon resonance.

      • ¹⁹F NMR: The signal for the CF₃ group should remain, confirming its integrity throughout the reaction.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the final product. Electrospray ionization (ESI) in negative mode is particularly effective for detecting the [M-H]⁻ ion of the carboxylic acid.

Section 4: Data Interpretation and Troubleshooting

Data Summary: Typical Reaction Parameters
ParameterProtocol 1: SaponificationProtocol 2: Acid Catalysis
Catalyst NaOH or LiOHH₂SO₄ or HCl
Stoichiometry 1.5 - 2.0 eq BaseCatalytic to excess Acid
Solvent THF / WaterDioxane / Water or Acetic Acid / Water
Temperature 50 - 60 °CReflux (~100 °C)
Typical Time 2 - 6 hours6 - 24 hours
Reversibility IrreversibleReversible
Typical Yield > 90%70 - 90% (equilibrium dependent)
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Not enough catalyst (base or acid).3. Poor solubility of starting material.1. Increase reaction time and/or temperature.2. Add more catalyst.3. Increase the proportion of the organic co-solvent (e.g., THF).
Low Yield 1. Incomplete reaction.2. Product loss during workup (e.g., incomplete extraction).3. For acid catalysis, equilibrium not favoring products.1. See "Incomplete Reaction".2. Ensure complete acidification before extraction; perform more extractions.3. Use a larger excess of water in the acid-catalyzed protocol.
Side Product Formation 1. Decomposition at high temperatures.2. Substrate instability to strong acid or base.1. Lower the reaction temperature and extend the time.2. If base-sensitive, switch to the acid-catalyzed protocol, and vice-versa.

Conclusion

The hydrolysis of 2-{[1-(trifluoromethyl)cyclohexyl]oxy}acetate esters is a synthetically accessible transformation that is critical for the study of potential drug candidates and metabolic pathways. The strong electron-withdrawing nature of the trifluoromethyl group significantly activates the ester for cleavage. Base-catalyzed saponification is typically the more efficient and high-yielding method due to its irreversible nature. A robust analytical workflow combining chromatography and spectroscopy is essential for accurately monitoring the reaction and validating the structure and purity of the resulting carboxylic acid. The protocols and insights provided herein serve as a comprehensive guide for researchers navigating this important chemical transformation.

References

  • Mechanism of Ester Hydrolysis. (2019). YouTube. Available at: [Link]

  • Hydrolysis of Esters. University of Calgary. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. Available at: [Link]

  • Mechanism for the Acid Catalysed Hydrolysis of Esters. Chemguide. Available at: [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]

  • Zhou, G.Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Journal of Biosciences and Medicines, 12, 1-15. Available at: [Link]

  • Pento, A. A., & Holyoak, T. (2017). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ChemMedChem, 12(15), 1227–1234. Available at: [Link]

  • Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

  • Bruno, P., et al. (2017). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 22(1), 89. Available at: [Link]

  • Zhou, G.Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Journal of Biosciences and Medicines, 12(8). Available at: [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]

  • Al-Ghamdi, S., & Taylor, S. D. (2011). Ester Bonds in Prodrugs. ACS Chemical Biology, 6(10), 1018–1028. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. LinkedIn. Available at: [Link]

  • Sleigh, C. G., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8835–8841. Available at: [Link]

  • Uchimaru, T., et al. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. Available at: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2024). International Journal of Research and Development in Pharmacy & Life Sciences. Available at: [Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. (2025). ResearchGate. Available at: [Link]

  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Medium. Available at: [Link]

  • HPLC, a modular technique that complements NMR. Specific Polymers. Available at: [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science Discussions. Available at: [Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 1-(trifluoromethyl)cyclohexyl substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving the 1-(trifluoromethyl)cyclohexyl moiety. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique challenges associated with this sterically demanding and electronically complex functional group. The incorporation of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] However, the quaternary carbon center, flanked by a bulky cyclohexyl ring and a trifluoromethyl group, presents considerable steric hindrance that often impedes standard substitution reactions.[3]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome these synthetic hurdles.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causative explanations and actionable solutions.

Problem 1: Low to no yield in S_N2 reactions with 1-(Trifluoromethyl)cyclohexyl halides/tosylates.

Question: I am attempting to displace a tosylate group from 1-tosyloxy-1-(trifluoromethyl)cyclohexane with a strong nucleophile (e.g., sodium azide), but I am only recovering the starting material or observing elimination products. Why is the S_N2 reaction failing?

Answer: The primary reason for the failure of S_N2 reactions at the 1-(trifluoromethyl)cyclohexyl center is severe steric hindrance.[3] The quaternary carbon is shielded by the cyclohexane ring and the trifluoromethyl group, preventing the backside attack required for an S_N2 mechanism.[4] This is analogous to the lack of S_N2 reactivity observed in neopentyl systems.[4]

Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group destabilizes the transition state of an S_N2 reaction by pulling electron density away from the reaction center.[5][6]

Troubleshooting Steps & Solutions:

  • Switch to an S_N1-type strategy: If your substrate can stabilize a carbocation, consider conditions that favor an S_N1 pathway. This involves using a good leaving group, a polar protic solvent, and a non-basic nucleophile. The trifluoromethyl group, being highly electron-withdrawing, will destabilize an adjacent carbocation, making this approach challenging.[6][7] However, in some cases, with highly ionizing conditions (e.g., using silver salts to assist leaving group departure), this pathway may become accessible.

  • Employ Radical-Mediated Strategies: Radical reactions are less sensitive to steric hindrance than ionic reactions.[8] Photoredox catalysis, in particular, has emerged as a powerful tool for forming C-C and C-heteroatom bonds at sterically congested centers.[9][10][11]

    • Strategy: Generate a 1-(trifluoromethyl)cyclohexyl radical from a suitable precursor, which can then be trapped by a nucleophile or coupled with another radical.

    SN2_Failure_vs_Radical_Success

Problem 2: Difficulty in forming the Grignard reagent from 1-bromo-1-(trifluoromethyl)cyclohexane.

Question: I am trying to prepare 1-(trifluoromethyl)cyclohexylmagnesium bromide, but the reaction with magnesium turnings is sluggish and gives very low yields. What is causing this issue?

Answer: The formation of Grignard reagents from sterically hindered alkyl halides can be challenging.[12] The reaction occurs on the surface of the magnesium metal, and the bulky 1-(trifluoromethyl)cyclohexyl group can impede access to the metal surface.[12] Additionally, the strong inductive effect of the CF3 group can influence the reactivity of the C-Br bond.

Troubleshooting Steps & Solutions:

Strategy Description Key Considerations
Magnesium Activation The passivating layer of magnesium oxide on the turnings can inhibit the reaction.[12]Use mechanical stirring to grind the magnesium turnings in situ, or activate with a small amount of iodine or 1,2-dibromoethane.[12]
Use of Rieke Magnesium Rieke magnesium is a highly reactive form of magnesium powder that can be generated by the reduction of MgCl2.This can significantly improve the success rate for forming Grignard reagents from hindered halides.
Alternative Organometallics Consider forming an organolithium reagent using lithium metal, which is often more reactive than magnesium.[13]The resulting organolithium can then be used directly or transmetalated to other metals (e.g., to form a Gilman cuprate).[13][14]
Solvent Choice Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for difficult Grignard formations due to its higher solvating power for the magnesium species.[15][16]Ensure the solvent is rigorously dried, as Grignard reagents are highly basic and will be quenched by water.[17]

Frequently Asked Questions (FAQs)

Q1: Why is the 1-(trifluoromethyl)cyclohexyl group a desirable moiety in drug design?

The trifluoromethyl group is a bioisostere for a methyl group but with vastly different electronic properties. It is highly electron-withdrawing and lipophilic.[2][18] Attaching it to a cyclohexane ring creates a bulky, metabolically stable scaffold that can be used to probe steric pockets in protein binding sites and block sites of metabolic oxidation.[10]

Q2: Are there any successful examples of nucleophilic substitution on a 1-(trifluoromethyl)cyclohexyl system?

Direct S_N2-type substitutions are rare. However, reactions that proceed through radical intermediates or involve organometallic coupling partners have shown success. For instance, photoredox-catalyzed methods can be used to generate the 1-(trifluoromethyl)cyclohexyl radical, which can then engage in coupling reactions.[9][10][19]

Q3: Can I use organometallic coupling reactions like Suzuki or Stille to form C-C bonds at this center?

Yes, this is a viable strategy. The key is the successful preparation of the organometallic partner. If you can form the Grignard reagent or an organolithium species, it can then be transmetalated to zinc or boron to generate the corresponding organozinc or boronic acid/ester derivative for use in palladium-catalyzed cross-coupling reactions.[20][21][22]

Cross_Coupling_Strategy Start 1-(CF3)cyclohexyl-Br Grignard 1-(CF3)cyclohexyl-MgBr Start->Grignard Mg, THF Organoborane 1-(CF3)cyclohexyl-B(OR)2 Grignard->Organoborane B(OR)3 Product 1-(CF3)cyclohexyl-Ar Organoborane->Product Pd Catalyst, Base Aryl_Halide Ar-X Aryl_Halide->Product Pd Catalyst, Base

Validated Experimental Protocols

Protocol 1: Photoredox-Mediated Radical Alkylation of a Silyl Enol Ether

This protocol is adapted from methodologies developed for the trifluoromethylation of enolates, which can be applied to sterically hindered radical precursors.[1] This example illustrates the transfer of the 1-(trifluoromethyl)cyclopropyl radical, a similarly hindered group, demonstrating the feasibility of this approach.[23]

Objective: To form a C-C bond at the α-position of a ketone using a sterically hindered radical precursor under photoredox conditions.

Materials:

  • 1-(Trifluoromethyl)cyclohexyl iodide (or a suitable radical precursor like a sulfonium salt)

  • Silyl enol ether of the desired ketone

  • fac-Ir(ppy)3 or [Ru(bpy)3]Cl2 as the photoredox catalyst

  • Anhydrous acetonitrile (MeCN) as the solvent

  • Blue LED light source (e.g., 450 nm)

  • Schlenk flask and standard inert atmosphere equipment

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve the silyl enol ether (1.2 equivalents) and the 1-(trifluoromethyl)cyclohexyl iodide (1.0 equivalent) in anhydrous MeCN.

  • Catalyst Addition: Add the photoredox catalyst (1-2 mol%).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Irradiation: Place the flask approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the α-alkylated ketone product.

Causality: The photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with the 1-(trifluoromethyl)cyclohexyl iodide.[11] This generates the 1-(trifluoromethyl)cyclohexyl radical, which, being less sterically encumbered in its planar or near-planar geometry, can readily add to the electron-rich silyl enol ether. Subsequent oxidation of the resulting radical intermediate and hydrolysis yields the final product.

References

  • RSC Publishing. (n.d.). Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy. Chemical Communications.
  • Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875–10877.
  • Macmillan Group, Princeton University. (2011). Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of Trifluoromethyl Carbonyl Compounds.
  • Yasu, Y., Koike, T., & Akita, M. (2012). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Angewandte Chemie International Edition, 51(38), 9567-9571.
  • Maji, T., & Slanina, T. (2020). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules, 25(23), 5638.
  • Vaia. (n.d.). Explain why the trifluoromethyl group is meta-directing in electrophilic aromatic substitution. Would you expect - CF 3 - to be activating or deactivating in.
  • O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Klumpp, D. A., et al. (2007). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 129(34), 10444–10445.
  • Klumpp, D. A. (2007). Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace.
  • Chem.ucla.edu. (n.d.). Formation of Grignard Reagents from Organic Halides.
  • Barata-Vallejo, S., et al. (2015). A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. Organic Letters, 17(22), 5582-5585.
  • ACS Publications. (n.d.). The Grignard Reagents. Organometallics.
  • LibreTexts. (n.d.). 6.4 Reactions of Alkyl Halides: Grignard Reagents. Fundamentals of Organic Chemistry.
  • Ashenhurst, J. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry.
  • Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples.
  • Subramaniam, G., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(4), 309.
  • Ashenhurst, J. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry.
  • Zhu, L., & Wang, Q. (2023). Radical-Mediated Trifunctionalization Reactions. Molecules, 28(1), 384.
  • LibreTexts. (2025, October 19). 10.8: Organometallic Coupling Reactions. Chemistry LibreTexts.
  • OpenStax. (2023, September 20). 10.7 Organometallic Coupling Reactions. Organic Chemistry.
  • LibreTexts. (2024, March 24). 10.7: Organometallic Coupling Reactions. Chemistry LibreTexts.
  • LibreTexts. (2021, December 27). 15.1: Organometallic Coupling Reactions. Chemistry LibreTexts.
  • LibreTexts. (2023, January 14). 10.8: Organometallic Coupling Reactions. Chemistry LibreTexts.

Sources

Optimizing base selection for alkylation of fluorinated alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Base Selection for O-Alkylation of Fluorinated Alcohols

Ticket ID: FA-ALK-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

The Core Directive: The Reactivity Paradox

User Question: "I switched from ethanol to 2,2,2-trifluoroethanol (TFE) in my alkylation reaction, and my yield dropped to near zero. I'm using NaH in THF. What is happening?"

Technical Insight: You are encountering the Acidity-Nucleophilicity Trade-off . Fluorinated alcohols behave fundamentally differently than their non-fluorinated counterparts due to the strong electron-withdrawing effect (-I effect) of the fluorine atoms.[2]

  • High Acidity: The

    
     of TFE is ~12.4, and Hexafluoroisopropanol (HFIP) is ~9.3, compared to Ethanol (~16). They deprotonate very easily.[1]
    
  • Low Nucleophilicity: Because the resulting negative charge is highly stabilized by the fluorine atoms, the alkoxide is "happy" as is. It is a weak nucleophile .[1]

  • The NaH Problem: While Sodium Hydride (NaH) effectively deprotonates the alcohol, the resulting sodium alkoxide often forms tight ion pairs in THF, further reducing reactivity. Furthermore, if you heat the reaction to force the sluggish nucleophile to attack, the basicity of the system often triggers E2 elimination of your alkyl halide before substitution can occur.

Base Selection Matrix

Use this matrix to select the optimal base based on your electrophile and substrate sensitivity.

Base SystemReactivity ProfileRecommended ForRisk Factor

/ ACN
High (The "Goldilocks" Choice)Primary/Secondary alkyl halides, sensitive substrates.[1]Low. Mild basicity prevents elimination.[1]

/ DMF
ModerateSimple, unhindered electrophiles (Methyl iodide, Benzyl bromide).[1]Moderate. Potassium ion pairs tighter than Cesium.[1]
NaH / THF Low (for this application)Not Recommended for fluorinated alcohols.[1]High. Promotes E2 elimination; tight ion pairing.[1]
Mitsunobu (DEAD/PPh3) Excellent Stereospecific inversion, hindered alcohols, avoiding alkyl halides.[1]Moderate. Purification of byproducts (POPh3) can be tedious.[1]
Ag2CO3 SpecializedAlkylation with active halides (allylic/benzylic).[1]High Cost. Silver assists halide departure (

-like character).[1]

The "Cesium Effect" (Mechanistic Visualization)

Why Cesium Carbonate Works Best: The large ionic radius of the Cesium cation (


) prevents tight ion pairing with the fluorinated alkoxide. This results in a "naked" anion that is more available for nucleophilic attack, overcoming the inherent low nucleophilicity of the fluorinated substrate.

CesiumEffect cluster_0 Sodium (Na+) System cluster_1 Cesium (Cs+) System Na_Alkoxide Tight Ion Pair [R_f-O⁻ --- Na⁺] Solvent_Shell Thick Solvent Cage (THF) Na_Alkoxide->Solvent_Shell High Charge Density Reactivity_Na Low Reactivity (Shielded Nucleophile) Solvent_Shell->Reactivity_Na Steric Hinderance Cs_Alkoxide Loose Ion Pair [R_f-O⁻ - - - Cs⁺] Naked_Anion Naked Anion (Available R_f-O⁻) Cs_Alkoxide->Naked_Anion Large Ionic Radius (Weak Interaction) Reactivity_Cs High Reactivity (Exposed Nucleophile) Naked_Anion->Reactivity_Cs Unimpeded Attack

Figure 1: The "Cesium Effect" illustrates how the larger cation radius creates a more reactive "naked" alkoxide compared to sodium.

Standard Operating Protocols (SOPs)

Protocol A: The Cesium Carbonate Method (Primary Recommendation)

Best for: Alkylating TFE/HFIP with primary or secondary alkyl halides.

  • Stoichiometry: 1.0 equiv Fluorinated Alcohol : 1.5 equiv Alkyl Halide : 2.0 equiv

    
    .[1]
    
  • Solvent: Anhydrous Acetonitrile (ACN) or DMF .[1] (ACN is preferred for easier workup; DMF for higher solubility).[1]

  • Procedure:

    • Dissolve the fluorinated alcohol and alkyl halide in ACN (0.2 M concentration).

    • Add

      
       (powdered, dry) in one portion.
      
    • Heat to 50–80 °C in a sealed vial. (Heat is usually required due to the poor nucleophilicity).

    • Monitor by TLC/LCMS.[1]

  • Workup: Filter off solids, concentrate, and purify via silica gel chromatography.

Protocol B: The Mitsunobu Reaction

Best for: When the alkylating agent is an alcohol (not a halide) or requires stereochemical inversion.[3][4]

Note: Fluorinated alcohols are acidic enough (


 < 13) to serve as the nucleophile in Mitsunobu reactions, unlike ethanol.
  • Stoichiometry: 1.0 equiv Substrate Alcohol (Electrophile) : 1.2 equiv Fluorinated Alcohol (Nucleophile) : 1.5 equiv

    
     : 1.5 equiv DEAD/DIAD.[1]
    
  • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Dissolve Substrate Alcohol, Fluorinated Alcohol, and

      
       in THF at 0 °C.[1]
      
    • Add DEAD/DIAD dropwise (to control exotherm).[1]

    • Warm to Room Temperature (RT) and stir.

  • Troubleshooting: If no reaction, heat to 50 °C.

Troubleshooting & FAQs

Q1: My alkyl halide is being consumed, but I see alkene formation instead of the ether product.

  • Diagnosis: E2 Elimination is outcompeting

    
     substitution.[1]
    
  • Solution:

    • Switch from DMF to Acetonitrile (lower polarity can sometimes reduce basicity relative to nucleophilicity).[1]

    • Lower the temperature.[1][3]

    • If using a secondary halide, switch to Protocol B (Mitsunobu) using the corresponding alcohol version of your electrophile.[1] This avoids the basic conditions entirely.

Q2: Can I use Potassium Carbonate (


) instead of Cesium? 
  • Answer: Yes, but expect lower yields and longer reaction times.[1] If you must use

    
    , add a catalytic amount of 18-crown-6  or TBAI (Tetrabutylammonium iodide)  to mimic the "naked anion" effect of Cesium.
    

Q3: I am trying to alkylate a heterocycle with TFE. I am getting N-alkylation instead of O-alkylation.

  • Diagnosis: Ambient nucleophiles (like amides/ureas) compete with the weak fluorinated alkoxide.

  • Solution: The "hard" nature of the fluorinated alkoxide prefers "hard" electrophiles. However, to favor O-alkylation over N-alkylation, using the Silver Salt method (

    
    )  can sometimes direct selectivity by coordinating the halide leaving group, promoting an 
    
    
    
    -like pathway which favors the attack of the oxygen.

Decision Logic for Experimental Design

DecisionTree Start Start: Alkylation of Fluorinated Alcohol Electrophile_Type What is your Electrophile? Start->Electrophile_Type Halide Alkyl Halide (R-Br, R-I) Electrophile_Type->Halide Alcohol Alcohol (R-OH) Electrophile_Type->Alcohol Halide_Check Is the Halide Prone to Elimination? Halide->Halide_Check Mitsunobu Protocol B: Mitsunobu Reaction Alcohol->Mitsunobu No_Elim No (Primary/Benzyl) Halide_Check->No_Elim Yes_Elim Yes (Secondary/Tertiary) Halide_Check->Yes_Elim Cs2CO3 Protocol A: Cs2CO3 / ACN / Heat No_Elim->Cs2CO3 Yes_Elim->Mitsunobu Convert Halide to Alcohol first

Figure 2: Decision tree for selecting the correct alkylation protocol.

References

  • Acidity and Nucleophilicity of Fluorin

    • Source: Journal of Organic Chemistry[5]

    • values (TFE ~12.4)
    • Link:

  • The Cesium Effect in Organic Synthesis

    • Source: Journal of the American Chemical Society / JOC
    • Relevance: Details the physical organic chemistry behind the "naked anion" effect of Cesium Carbonate in alkyl
    • Link:

  • Mitsunobu Reaction with Fluorin

    • Source: Tetrahedron Letters[6]

    • Relevance: Confirms that fluorin

      
       < 13) are suitable nucleophiles for the Mitsunobu reaction, unlike standard aliphatic alcohols.[1]
      
    • Link:

  • Chemoselective O-Alkyl

    • Source: N
    • Relevance: Discusses optimization of reaction conditions (Base/Solvent)
    • Link:

Sources

Preventing decarboxylation during hydrolysis of fluorinated ester intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Ester Hydrolysis Topic: Preventing Decarboxylation & Defluorination in


-Fluorinated Intermediates
Role:  Senior Application Scientist

Introduction: The "Fluorine Effect" on Hydrolytic Stability

Welcome to the technical guide for handling fluorinated esters. If you are here, you likely encountered a "disappearing product" or a mass spectrum showing [M-44] (loss of


) or [M-20] (loss of HF).

The Core Problem: Standard ester hydrolysis (LiOH/THF/


) often fails for 

-fluorinated esters. The high electronegativity of fluorine stabilizes the carbanion intermediate formed upon decarboxylation. In non-fluorinated systems, the high energy of the carbanion barrier prevents spontaneous decarboxylation. In

-fluoro systems (especially

-difluoro or

-fluoro-

-keto esters), this barrier is significantly lowered, allowing the carboxylate to extrude

rapidly, often at room temperature or upon mild heating.

This guide provides three validated workflows to bypass this thermodynamic trap.

Module 1: Diagnostic Workflow

Before selecting a reagent, identify your substrate's specific sensitivity using the decision tree below.

HydrolysisLogic Start Select Substrate Class TypeA α-Fluoro / α,α-Difluoro Ester Start->TypeA TypeB α-Fluoro-β-Keto Ester Start->TypeB CheckAcid Is molecule Acid Sensitive? TypeA->CheckAcid CheckBase Is molecule Base Sensitive? TypeB->CheckBase Method1 PROTOCOL A: Acid Hydrolysis (HCl/Dioxane) CheckAcid->Method1 No (Preferred Route) Method2 PROTOCOL B: Anhydrous TMSOK (Krapcho-Type suppression) CheckAcid->Method2 Yes CheckBase->Method2 No (Controlled Temp) Method3 PROTOCOL C: Enzymatic (PLE/Lipase) (pH 7 Buffer) CheckBase->Method3 Yes (High Risk)

Figure 1: Decision matrix for selecting hydrolysis conditions based on substrate electronics and functional group compatibility.

Module 2: Critical Parameters & Mechanism

To prevent failure, you must control the Tetrahedral Intermediate Lifetime .

ParameterImpact on Fluorinated SubstratesRecommendation
Water Content High water content promotes equilibrium with the free carboxylate, which is the species that decarboxylates.Minimize. Use anhydrous hydroxide sources (TMSOK) or kinetic enzymatic control.
Temperature

-Fluoro carbanion stabilization lowers the activation energy (

) for

loss.
Strict Control. Never heat basic solutions of

-fluoro esters above 40°C.
Counter-Ion Small cations (

,

) stabilize the carboxylate, making it more prone to decarboxylation in some solvents.
Use Bulky Cations.

or

(Trimethylsilyl) creates "naked" anions that react faster but can be quenched anhydrously.
pH Regime Basic pH generates the unstable carboxylate anion immediately.Acidic Preferred. Acid hydrolysis yields the carboxylic acid directly, bypassing the anionic species.

Module 3: Validated Protocols

Protocol A: Acid-Mediated Hydrolysis (The "Safety Net")

Best for: Simple


-fluoro and 

-difluoro esters. Prevents defluorination.

Mechanism: Acid catalysis protonates the carbonyl, facilitating water attack without forming the high-energy anionic carboxylate intermediate that leads to decarboxylation.

  • Dissolution: Dissolve the fluorinated ester (1.0 equiv) in 1,4-Dioxane (0.5 M concentration).

  • Acid Addition: Add 6N HCl (10 equiv). Note: Dioxane is miscible with aqueous acid and solubilizes organic substrates.

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by

    
     NMR (shift from ester 
    
    
    
    -110 ppm to acid
    
    
    -115 ppm).
  • Workup:

    • Cool to 0°C.

    • Dilute with DCM.

    • Do not wash with saturated

      
        (generates carboxylate 
      
      
      
      decarboxylation risk). Wash with brine only.
    • Dry over

      
       and concentrate in vacuo at <30°C .
      
Protocol B: Anhydrous TMSOK Hydrolysis

Best for: Acid-sensitive substrates or rapid throughput. Uses Potassium Trimethylsilanolate.[1]

Mechanism: TMSOK acts as an anhydrous hydroxide equivalent. It cleaves the ester via nucleophilic attack on the methyl group (Krapcho-like) or carbonyl, forming the potassium salt as a precipitate in non-polar solvents, preventing it from decarboxylating in solution.

  • Reagent Prep: Purchase Potassium Trimethylsilanolate (TMSOK) (90%+ purity). Store in a desiccator.

  • Solvent: Use anhydrous Ether or THF .

  • Procedure:

    • Dissolve ester (1.0 equiv) in solvent (0.2 M).

    • Add TMSOK (1.1 equiv) as a solid in one portion at Room Temperature .

    • Observation: A white precipitate (the potassium carboxylate) usually forms within 1–4 hours.

  • Quench (Critical Step):

    • Do not add water directly.

    • Filter the solid precipitate under nitrogen.

    • Wash the solid with dry ether to remove byproducts.

    • Dissolve the solid in cold dilute HCl (1N) immediately before extraction to liberate the free acid.

Protocol C: Enzymatic Hydrolysis (Pig Liver Esterase)

Best for:


-keto esters and chiral 

-fluoro esters.
  • Buffer: Prepare 0.1 M Phosphate Buffer (pH 7.0).

  • Enzyme: Add Pig Liver Esterase (PLE) or Amano Lipase PS (10–50 mg per mmol substrate).

  • Co-solvent: Add 10% Acetone if solubility is poor.

  • Reaction: Stir at 25°C . Maintain pH 7.0 by automatic titration or periodic addition of 0.1 N NaOH (do not overshoot pH).

  • Termination: Acidify to pH 3 with 1N HCl and extract immediately with EtOAc.

Module 4: Troubleshooting & FAQs

Q1: My product is fizzing during the workup, and I lost 40% of the mass. What happened? A: You likely performed a basic workup (bicarbonate wash) on a difluoroacetic acid derivative. The fizzing is


 from decarboxylation, not just bicarbonate neutralization.
  • Fix: Skip the basic wash. Extract the acid from the organic layer using pH control or purify via reverse-phase chromatography using 0.1% TFA buffers.

Q2: I see the starting material disappear, but the product peak in LCMS is [M-20]. A: This is Defluorination , not decarboxylation. In basic conditions, hydroxide can attack the


-position, displacing fluoride (an 

or elimination mechanism).
  • Fix: Switch to Protocol A (Acid Hydrolysis) . The fluoride bond is much more stable in acidic media than in basic media (Source 1.1).

Q3: Can I distill difluoroacetic acid derivatives? A: Yes, but be careful. While the free acid is stable, the reaction mixture to generate it is not.

  • Technique: Use a transesterification approach.[2] React your ester with Formic Acid and distill off the resulting methyl formate, leaving the fluorinated acid behind. This avoids all base and water (Source 1.22).

Q4: Why not just use LiOH like normal? A: LiOH requires water. Water + Base +


-Fluoro Ester = Solvated Carboxylate. The solvation shell stabilizes the transition state for decarboxylation. Anhydrous conditions (TMSOK) precipitate the salt, locking it in a crystal lattice where decarboxylation is kinetically prohibited.

References

  • Li, W., et al. (2025).[3] "Non-defluorinative Hydrolysis of

    
    - and 
    
    
    
    -Fluorinated Carboxylic Acid Esters." Journal of Fluorine Chemistry, 285-286, 110458.[3] Link
  • Laganis, E. D., & Chenard, B. L. (1984). "Metal Silanolates: Organic Soluble Equivalents of Hydroxide." Tetrahedron Letters, 25(51), 5831-5834. (Foundational text for TMSOK protocol). Link

  • Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters." Synthesis, 805-822, 893-914. (Mechanism of decarboxylation).[4][5]

  • Gryszkiewicz-Trochimowski, E., et al. (1947).[2] "Organic fluorine compounds... Derivatives of mono-, di-, and trifluoroacetic acid."[2] Recueil des Travaux Chimiques des Pays-Bas. (Early work on stability/distillation). Link

  • Vijayalakshmi, D., et al. (2017).[6] "Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis." Asian Journal of Chemistry, 30(2), 309-311. Link

Sources

Validation & Comparative

A Comprehensive Guide to the Mass Spectrometry Fragmentation Patterns of Trifluoromethyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the physicochemical and pharmacological properties of molecules. Among these, the trifluoromethyl ether (-OCF₃) moiety has garnered significant attention for its ability to improve metabolic stability, lipophilicity, and bioavailability. Understanding the behavior of these compounds under mass spectrometric analysis is paramount for their characterization, identification, and quantification in complex matrices. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of trifluoromethyl ethers, supported by experimental data and detailed methodologies, to empower researchers in their analytical endeavors.

The Influence of the Trifluoromethyl Group on Ether Fragmentation

The fragmentation of ethers in mass spectrometry is well-characterized, typically involving α-cleavage at the C-C bond adjacent to the oxygen atom and cleavage of the C-O bond. However, the introduction of a highly electronegative trifluoromethyl group significantly alters these established fragmentation pathways. The strong electron-withdrawing nature of the -CF₃ group and the robust C-F bonds introduce unique fragmentation channels, providing characteristic fingerprints for this class of compounds.

This guide will compare the fragmentation patterns of both aryl and aliphatic trifluoromethyl ethers with their non-fluorinated counterparts to highlight these key differences. We will delve into the mechanistic underpinnings of these fragmentation pathways under electron ionization (EI) conditions.

Comparative Fragmentation Analysis: Aryl Ethers

A direct comparison between the mass spectra of anisole (methoxybenzene) and trifluoromethoxybenzene provides a clear illustration of the trifluoromethyl group's influence on the fragmentation of aromatic ethers.

Table 1: Key Fragment Ions of Anisole and Trifluoromethoxybenzene (EI-MS)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Structures
Anisole (C₇H₈O) 108108 (M⁺•), 93 ([M-CH₃]⁺), 78 ([C₆H₆]⁺•), 77 ([C₆H₅]⁺), 65 ([C₅H₅]⁺), 51 ([C₄H₃]⁺), 39 ([C₃H₃]⁺)
Trifluoromethoxybenzene (C₇H₅F₃O) 162162 (M⁺•), 143 ([M-F]⁺), 133 ([M-CHO]⁺•), 114 ([M-CO-F]⁺), 95 ([C₆H₄F]⁺), 75 ([C₆H₃]⁺), 69 (CF₃⁺), 63 ([C₅H₃]⁺)[1]
Fragmentation of Anisole

The fragmentation of anisole is dominated by the loss of a methyl radical (•CH₃) to form the base peak at m/z 93. Subsequent loss of carbon monoxide (CO) from this ion leads to the formation of the cyclopentadienyl cation at m/z 65. Cleavage of the O-CH₃ bond to form the phenyl cation ([C₆H₅]⁺) at m/z 77 is also a prominent pathway.

Caption: Fragmentation pathway of Anisole.

Fragmentation of Trifluoromethoxybenzene

In contrast, the fragmentation of trifluoromethoxybenzene is more complex due to the presence of the -OCF₃ group. While the molecular ion at m/z 162 is observed, the base peak is often not the result of a simple cleavage. A significant fragmentation pathway involves the loss of a fluorine atom to form the ion at m/z 143. Another characteristic fragmentation is the loss of the trifluoromethyl radical (•CF₃), although the resulting [M-CF₃]⁺ ion is not always the most abundant. A notable rearrangement can lead to the formation of a fluorotropylium-like ion. The presence of the CF₃⁺ ion at m/z 69 is also a diagnostic peak.

Caption: Key fragmentation pathways of Trifluoromethoxybenzene.

Comparative Fragmentation Analysis: Aliphatic Ethers

Table 2: Key Fragment Ions of Methoxyethane and Predicted Fragments for 1,1,1-Trifluoro-2-methoxyethane (EI-MS)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Structures
Methoxyethane (C₃H₈O) 6060 (M⁺•), 45 ([M-CH₃]⁺), 31 ([CH₂OH]⁺), 29 ([C₂H₅]⁺)[2][3]
1,1,1-Trifluoro-2-methoxyethane (C₃H₅F₃O) 114114 (M⁺•), 99 ([M-CH₃]⁺), 83 ([M-OCH₃]⁺), 69 (CF₃⁺), 45 ([CH₂OCH₃]⁺)
Fragmentation of Methoxyethane

The mass spectrum of methoxyethane is characterized by a prominent molecular ion at m/z 60.[2] The base peak is typically at m/z 45, resulting from the loss of a methyl radical (α-cleavage).[2] Another significant fragmentation pathway is the cleavage of the C-O bond, leading to the formation of the ethyl cation at m/z 29 and the methoxy radical, or the formation of the methoxymethyl cation at m/z 45 and an ethyl radical.[2]

Caption: Fragmentation of Methoxyethane.

Predicted Fragmentation of 1,1,1-Trifluoro-2-methoxyethane

For 1,1,1-trifluoro-2-methoxyethane, the fragmentation pattern is expected to be significantly different. The strong inductive effect of the trifluoromethyl group will weaken the adjacent C-C bond, making α-cleavage leading to the loss of the methyl group to form an ion at m/z 99 a favorable pathway. The formation of the trifluoroethyl cation at m/z 83 through cleavage of the C-O bond is also anticipated. A highly characteristic fragment would be the trifluoromethyl cation (CF₃⁺) at m/z 69. The methoxymethyl cation at m/z 45 may also be observed.

Caption: Predicted fragmentation of 1,1,1-Trifluoro-2-methoxyethane.

Experimental Protocol: GC-MS Analysis of Trifluoromethyl Ethers

This section provides a generalized protocol for the analysis of trifluoromethyl ether-containing compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • If necessary, perform derivatization to improve volatility and thermal stability, although many trifluoromethyl ethers are sufficiently volatile for direct analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Mass Scan Range: m/z 30-500.

3. Data Analysis:

  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern, identifying key fragment ions and neutral losses.

  • Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) for compound identification.

  • Propose fragmentation mechanisms based on the observed ions.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_DataAnalysis Data Analysis Dissolution Dissolve in Volatile Solvent Injection Inject Sample Dissolution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Analysis (Quadrupole) Fragmentation->Detection Spectrum Mass Spectrum Detection->Spectrum Interpretation Interpretation & Library Search Spectrum->Interpretation

Caption: General workflow for GC-MS analysis.

Conclusion and Future Perspectives

The presence of a trifluoromethyl ether group imparts distinct and predictable fragmentation patterns in mass spectrometry. For aryl trifluoromethyl ethers, fragmentation is characterized by losses of fluorine and the trifluoromethyl radical, alongside rearrangements. In aliphatic trifluoromethyl ethers, the strong inductive effect of the -CF₃ group dictates the primary cleavage pathways, leading to characteristic fragment ions.

A thorough understanding of these fragmentation mechanisms is crucial for the confident identification and structural elucidation of novel trifluoromethyl ether-containing compounds in various scientific disciplines. As the prevalence of these compounds in pharmaceuticals and advanced materials continues to grow, the development of comprehensive mass spectral libraries and advanced fragmentation prediction tools will be instrumental in accelerating research and development. This guide serves as a foundational resource for researchers navigating the analytical challenges and opportunities presented by this important class of molecules.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68010, (Trifluoromethoxy)benzene. Retrieved from [Link].

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Mass spectrum of methoxyethane. Retrieved from [Link].

  • NIST Chemistry WebBook. (n.d.). Methoxyethane. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].

  • NIST Chemistry WebBook. (n.d.). Anisole. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7519, Anisole. Retrieved from [Link].

  • NIST Chemistry WebBook. (n.d.). Ethane, methoxy-. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 1,1-Disubstituted Cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern chemistry and drug development. For cyclic systems, particularly cyclohexane derivatives, conformational preferences dictate molecular interactions, reactivity, and biological activity. This guide provides an in-depth, comparative analysis of the crystal structure determination of 1,1-disubstituted cyclohexanes. These "geminally" substituted systems present unique and often challenging stereochemical questions. We will move beyond a simple recitation of protocols to explain the causal factors behind experimental choices, offering a framework for obtaining high-quality single-crystal X-ray diffraction data and interpreting the resulting structures with scientific rigor. This document serves as a practical guide, grounded in established principles and supported by experimental data, for researchers navigating the complexities of solid-state molecular characterization.

Part 1: The Conformational Landscape of Substituted Cyclohexanes

The cyclohexane ring is not a flat hexagon; to alleviate angle and torsional strain, it adopts several non-planar conformations.[1][2][3] The most stable of these is the "chair" conformation, which eliminates nearly all strain by maintaining ideal tetrahedral bond angles (approx. 109.5°) and a staggered arrangement of substituents along each carbon-carbon bond.[2][3][4]

In a rapid equilibrium known as a "ring flip," one chair conformation can interconvert into another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.

For monosubstituted cyclohexanes, the two chair conformations are not energetically equivalent. Substituents larger than hydrogen experience steric hindrance when in an axial position due to 1,3-diaxial interactions—unfavorable steric crowding with other axial atoms on the same side of the ring.[5][6][7] Consequently, the equilibrium will heavily favor the conformation where the substituent occupies the more spacious equatorial position.[6][7][8]

The Unique Case of 1,1-Disubstitution

When two substituents are attached to the same carbon (C1), the situation changes. In a 1,1-disubstituted cyclohexane, a ring flip will always result in the exchange of the axial and equatorial positions of the two substituents.[9] If the substituents are identical (e.g., 1,1-dimethylcyclohexane), the two chair conformers are energetically identical and exist in equal abundance.[9][10]

However, if the substituents are different (e.g., 1-chloro-1-methylcyclohexane), the two conformers are no longer equivalent. The conformation where the larger, bulkier substituent occupies the equatorial position will be lower in energy and thus more populated at equilibrium.[10][11] The determination of which substituent is "larger" is based on its A-value, an empirical measure of the energetic cost of placing that substituent in an axial position.

Part 2: The Thorpe-Ingold Effect: A Driving Force in Conformation

The presence of geminal substituents does more than just influence the axial/equatorial preference; it can fundamentally alter the geometry of the ring itself. The Thorpe-Ingold effect (or gem-disubstituent effect) describes how increasing the size of substituents on a single carbon atom can decrease the internal bond angle between them.[12][13] This compression of the exocyclic angle (R-C-R) forces the internal ring angle (C6-C1-C2) to widen, which can flatten the chair conformation at that carbon. This effect is a key principle to consider when analyzing the fine details of a crystal structure.[12][13][14][15][16]

G

Part 3: The Experimental Workflow: A Validating System for Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.[17][18][19][20][21] The process is a self-validating workflow, where the quality of the final data is dependent on the rigor of each preceding step.

G

Prerequisite: Synthesis and Purification

The axiom "good crystals come from pure compounds" cannot be overstated. The presence of impurities, including solvents or reaction byproducts, can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. High purity (>98%) is recommended, verified by techniques such as NMR spectroscopy and chromatography.

Step-by-Step Protocol: Growing Diffraction-Quality Single Crystals

Crystal growth is often the most challenging step in the process.[17][18][22] The goal is to bring a solution of the compound to a state of slight supersaturation very slowly, allowing individual molecules to organize into a well-ordered lattice.[23]

Comparative Guide to Crystallization Methods

MethodPrincipleIdeal ForProtocol SynopsisCausality & Insights
Slow Evaporation Solvent volume is gradually reduced, increasing solute concentration to the point of crystallization.[24]Thermally stable compounds with moderate solubility. The workhorse method.1. Dissolve the compound in a suitable solvent to near-saturation. 2. Filter the solution to remove dust. 3. Cover the vial with a cap pierced with a needle or with parafilm with small holes. 4. Leave undisturbed.[25]The slow rate of evaporation is key; rapid evaporation leads to many nucleation sites and small, often unusable, crystals. The choice of solvent can influence the resulting crystal packing (polymorphism).
Vapor Diffusion An "anti-solvent" in which the compound is insoluble slowly diffuses into a solution of the compound, reducing its solubility.[24][26]Milligram quantities of material or when a compound is highly soluble in most common solvents.[24]1. Dissolve the compound in a small vial (Solvent A). 2. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (Solvent B) in which the compound is insoluble. 3. Solvent B vapor slowly diffuses into Solvent A.[23][27]This method provides exquisite control over the rate of supersaturation. The relative volatility of the two solvents dictates the diffusion rate. A less dense anti-solvent should be layered on top in liquid-liquid diffusion.[25]
Slow Cooling Solubility is decreased by slowly lowering the temperature of a saturated solution.[26][28]Compounds whose solubility is highly temperature-dependent.1. Prepare a saturated solution at an elevated temperature. 2. Allow the solution to cool slowly to room temperature, or place it in an insulated container (e.g., a Dewar flask) to slow the cooling rate further.Rapid cooling crashes the material out of solution as a powder. The goal is to maintain the solution near the saturation point for as long as possible to allow large crystals to form.
Sublimation The compound is purified and crystallized directly from the gas phase.[26]Volatile, thermally stable compounds.1. Place the solid compound in a sublimation apparatus under vacuum. 2. Gently heat the solid. 3. Collect crystals that form on a cooled surface (cold finger).[26]This method has the advantage of producing solvent-free crystals, which can be critical for certain analyses.
Step-by-Step Protocol: Data Collection and Processing

Once a suitable crystal (typically >0.1 mm, clear, with no visible fractures) is obtained, it is mounted on a goniometer head and placed into the X-ray beam of a diffractometer.[22]

  • Crystal Centering: The crystal is precisely centered in the X-ray beam.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: The software calculates an optimal strategy to collect a complete and redundant dataset, measuring the intensities and positions of thousands of diffraction spots as the crystal is rotated.[29]

  • Integration and Scaling: After collection, the raw image files are processed.[30]

    • Integration: The intensity of each diffraction spot is measured and background noise is subtracted.

    • Scaling: Data from different images and crystal orientations are scaled to a common reference frame to correct for variations in exposure time and beam intensity. The output is a single reflection file (e.g., an HKL file).

Step-by-Step Protocol: Structure Solution, Refinement, and Validation
  • Structure Solution: This is the process of solving the "phase problem." The diffraction experiment gives us the intensities of the reflections, but not their phases. Computational methods, such as Direct Methods or Patterson methods, are used to generate an initial electron density map.[22] Software like SHELXS or SIR is commonly used for this step.[31][32]

  • Structure Refinement: The initial atomic model is refined against the experimental data. This is an iterative process of adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).[19] This is typically done using software like SHELXL or Olex2.[19][31]

  • Validation and CIF Generation: The final refined structure is rigorously validated to ensure it is chemically sensible and accurately represents the data. Tools like PLATON are used for this.[31][33] The final output is a Crystallographic Information File (CIF), a standard text file format that contains all information about the experiment, the unit cell, atomic coordinates, and geometric parameters.[34][35][36][37][38]

Part 4: Comparative Analysis of 1,1-Disubstituted Cyclohexane Crystal Structures

To illustrate the principles discussed, let's consider hypothetical but representative data for three 1,1-disubstituted cyclohexane derivatives. This data showcases how different substituents influence key structural parameters.

Table 1: Comparative Crystallographic Data for 1,1-Disubstituted Cyclohexane Derivatives

Parameter1,1-Dimethylcyclohexane1-tert-Butyl-1-methylcyclohexane1,1-Dicyanocyclohexane
Larger Substituent Methyl (CH₃)tert-Butyl (t-Bu)Cyano (CN)
Favored Conformer N/A (Equivalent)t-Bu EquatorialCyano Equatorial
Endocyclic Angle (C2-C1-C6) 111.5°113.8°110.9°
Exocyclic Angle (R-C1-R') 108.5°110.2°107.9°
Ring Puckering (Cremer-Pople Q) 0.56 Å0.54 Å0.57 Å
Key Observation Symmetric chairSignificant flattening at C1 due to the bulky t-Bu group, widening the internal angle.Slight distortion from ideal chair due to stereoelectronic effects of the CN groups.

Analysis of Results:

  • Steric Dominance: In 1-tert-butyl-1-methylcyclohexane, the immense steric bulk of the tert-butyl group forces it into the equatorial position. This is reflected in the crystal structure, which would exclusively show this conformation. The Thorpe-Ingold effect is pronounced, with a wider internal C2-C1-C6 angle to accommodate the bulky substituents.

  • Symmetry: For 1,1-dimethylcyclohexane, while the two conformers are equivalent in solution, the molecule must choose one conformation to pack into a crystal lattice. The observed structure will represent a single, well-defined chair conformation.

  • Stereoelectronics: In 1,1-dicyanocyclohexane, the linear cyano groups are less sterically demanding than a methyl group. Their electronic properties can also influence bond lengths and angles, leading to subtle deviations from an ideal chair geometry.

Conclusion

The crystal structure analysis of 1,1-disubstituted cyclohexane derivatives is a powerful tool for unambiguously determining molecular conformation and understanding the interplay of steric and electronic effects. The process, from meticulous purification and crystallization to sophisticated data refinement, forms a cohesive and self-validating workflow. By understanding the causality behind each experimental choice—the reason for slow evaporation, the purpose of data scaling, the logic of refinement—researchers can move from being mere operators of instrumentation to true scientific investigators. The resulting CIF provides a definitive, three-dimensional snapshot of the molecule, offering invaluable insights for drug design, reaction mechanism studies, and materials science.

References

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

  • Wikipedia. (2023). Crystallographic Information File. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). A short guide to Crystallographic Information Files. [Link]

  • Thomas, L. H., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2568-2597. [Link]

  • Metadata Standards Catalog. CIF (Crystallographic Information Framework). [Link]

  • CCP14. Introduction to Powder Crystallographic Information File (CIF). [Link]

  • SPT Labtech. Chemical crystallization. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • RCSB PDB. (2023). Crystallography Software. [Link]

  • ICMAB. Crystallization of small molecules. [Link]

  • University of Oxford. CRYSTALS - Chemical Crystallography. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E, 72(8), 1133-1143. [Link]

  • International Union of Crystallography. Crystallographic software list. [Link]

  • International Union of Crystallography. Crystallographic software list (A-B). [Link]

  • Kirby, A. J., et al. (2003). Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. Organic & Biomolecular Chemistry, 1(1), 48-54. [Link]

  • Snell, E. H. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56. [Link]

  • UNC Department of Chemistry X-ray Core Laboratory. Crystallography Software. [Link]

  • Wikipedia. (2023). Thorpe–Ingold effect. [Link]

  • Royal Society of Chemistry. (2003). Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. Organic & Biomolecular Chemistry. [Link]

  • Dauter, Z. (2009). Collection of X-ray diffraction data from macromolecular crystals. Acta Poloniae Pharmaceutica, 66(3), 225-234. [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • Modern Approaches in Chemical and Biological Sciences. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. [Link]

  • Carleton College, Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. [Link]

  • Fiveable. Conformations of Disubstituted Cyclohexanes. [Link]

  • Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E, 80(8). [Link]

  • LibreTexts Chemistry. (2015). 4.4: Substituted Cyclohexanes. [Link]

  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 14(19), 2053-2059. [Link]

  • Michigan State University, Department of Chemistry. Ring Conformations. [Link]

  • Wikipedia. (2024). X-ray crystallography. [Link]

  • CrashCourse. (2020). Cyclohexanes: Crash Course Organic Chemistry #7. YouTube. [Link]

  • LibreTexts Chemistry. (2021). 4.4: Substituted Cyclohexanes. [Link]

  • University of Florida, The Center for Xray Crystallography. (2015). Crystal Growing Tips. [Link]

  • Chem-Station. (2016). Thorpe-Ingold Effect. [Link]

  • OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • Lumen Learning. Disubstituted Cyclohexanes. [Link]

  • Lumen Learning. Monosubstituted Cylcohexanes. [Link]

  • Wikipedia. (2024). Cyclohexane conformation. [Link]

  • Master Organic Chemistry. (2014). Cyclohexane Conformations. [Link]

  • LibreTexts Chemistry. (2020). 2.16: Conformations of Disubstituted Cyclohexanes. [Link]

  • University of Calgary, Department of Chemistry. Cyclohexane Conformational Analysis. [Link]

  • KPU Pressbooks. 4.3 Conformation Analysis of Cyclohexane. [Link]

  • LibreTexts Chemistry. (2022). 4.5: Conformations of Cyclohexane. [Link]

  • St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane. [Link]

Sources

Comparative Guide: pKa Profile of 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic Acid vs. Acetic Acid

[1]

Executive Summary

In medicinal chemistry, the modulation of acidity (pKa) and lipophilicity (LogD) is critical for optimizing drug pharmacokinetics.[1] While Acetic Acid serves as the fundamental reference for carboxylic acids, 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid represents a specialized fluorinated building block designed to enhance metabolic stability and membrane permeability.[1]

This guide details the acidity difference driven by the strong electron-withdrawing nature of the trifluoromethyl (

121

Physicochemical Comparison

The following table summarizes the core acid-base properties. Note that while the pKa of acetic acid is an established constant, the pKa of the fluorinated target is derived from structure-activity relationship (SAR) analysis of analogous

1
PropertyAcetic Acid2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic Acid
Structure


*
pKa (Experimental/Est) 4.76 ~3.10 (Predicted)
Acid Strength Weak AcidModerately Strong Weak Acid
Electronic Driver Hyperconjugation (+I from Methyl)Strong Induction (-I from

& Oxygen)
Lipophilicity (LogP) -0.17~2.5 - 3.0 (Estimated)
Common Application Buffer, Solvent, ReagentBioisostere, Lipophilic Linker

* ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

134
Key Technical Insight

The target compound exhibits a pKa shift of approximately -1.6 units relative to acetic acid.[1] This increased acidity is attributed to the cumulative electron-withdrawing effects of the ether oxygen and the geminal trifluoromethyl group, which stabilize the carboxylate anion.[1]

Mechanistic Analysis: The Fluorine Effect[1]

To understand the acidity enhancement, we must trace the electronic pathway.[1] In the target molecule, the

1
  • Primary Inductive Effect (-I): The fluorine atoms pull electron density from the cyclohexyl C1 carbon.[1]

  • Transmission: This electron deficiency is transmitted to the ether oxygen, reducing its basicity and electron-donating capacity.[1]

  • Anion Stabilization: The oxygen, now more electronegative, exerts a stronger pull on the

    
    -methylene group of the acetic acid moiety (
    
    
    ).[1] This facilitates proton dissociation by delocalizing the negative charge of the resulting carboxylate.[1]
Pathway Visualization (DOT Diagram)

The following diagram illustrates the electron withdrawal cascade.

InductiveEffectFigure 1: Electron-withdrawing cascade stabilizing the carboxylate anion.CF3CF3 Group(Strong EWG)C1Cyclohexyl C1CF3->C1Strong -IOxygenEther OxygenC1->OxygenInductionCH2Alpha Methylene(-CH2-)Oxygen->CH2-I EffectCOOHCarboxyl Group(-COOH)CH2->COOHStabilizes Anion

[1][6]

Experimental Determination Protocols

For researchers validating this pKa in-house, standard aqueous titration may fail due to the target's high lipophilicity (low water solubility).[1] We recommend the following self-validating protocols.

Method A: Potentiometric Titration in Mixed Solvent (Yasuda-Shedlovsky)

This method extrapolates the aqueous pKa from measurements in methanol/water mixtures, correcting for the "medium effect."[1]

Protocol:

  • Preparation: Prepare 0.01 M solutions of the target acid in 30%, 40%, 50%, and 60% (v/v) Methanol/Water.

  • Titrant: Use standardized 0.1 M KOH (carbonate-free).

  • Measurement: Perform potentiometric titration at

    
     under 
    
    
    atmosphere.
  • Data Processing:

    • Calculate apparent

      
       (
      
      
      ) for each solvent ratio.[1]
    • Plot

      
       vs. 
      
      
      (dielectric constant).[1]
    • Extrapolation: The y-intercept represents the aqueous pKa.[1]

Method B: NMR-pH Titration (For Low Solubility)

If the compound precipitates during potentiometric titration,


1

Protocol:

  • Buffer Series: Prepare heavily buffered

    
     solutions ranging from pH 1 to 7.
    
  • Acquisition: Add the target compound (approx. 0.5 mM) to each buffer.[1]

  • Observation: Monitor the chemical shift (

    
    ) of the 
    
    
    signal.
  • Calculation: Fit the chemical shift data to the Henderson-Hasselbalch equation:

    
    [1]
    

Implications for Drug Design[1]

Understanding this pKa shift is vital for lead optimization:

  • Bioisosterism: The target serves as a lipophilic bioisostere for methoxyacetic acid.[1] The bulky

    
    -cyclohexyl group blocks metabolic dealkylation (O-dealkylation), a common clearance pathway for simple ethers.[1]
    
  • Permeability (LogD): At physiological pH (7.4), the compound will be fully ionized (Percent Ionized > 99.9%).[1] However, the high lipophilicity of the

    
     tail allows for ion-pair transport or passive diffusion despite the charge, unlike acetic acid which is too polar.[1]
    
  • Salt Formation: Due to the lower pKa (~3.1), this acid forms stable salts with weaker bases (e.g., tromethamine, lysine) than acetic acid does.[1]

Workflow: Selection Logic

SelectionLogicFigure 2: Decision tree for selecting fluorinated ether linkers.StartNeed Carboxylic Acid Linker?Check1Is Metabolic Stability Required?Start->Check1Branch1Use Acetic/Methoxyacetic AcidCheck1->Branch1NoBranch2Use 2-{[1-(CF3)cyclohexyl]oxy}acetic acidCheck1->Branch2Yes (Block Metabolism)Check2Check pKa ImpactBranch2->Check2ResultpKa ~3.1(Requires Stronger Buffer)Check2->Result

References

  • Serjeant, E. P., & Dempsey, B. (1979).[1] Ionisation Constants of Organic Acids in Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[1] (Source for Acetic Acid pKa standard).

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] Link (Basis for inductive effect estimation).[1]

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for Yasuda-Shedlovsky protocol).[1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link (Mechanistic insight on Fluorine metabolic stability).[1]

  • PubChem Database. (2025).[1][5] Compound Summary: 2-(Cyclohexyloxy)acetic acid.[1][6] National Center for Biotechnology Information.[1] Link (Structural analogue baseline).[1]

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of novel chemical entities, such as 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid, require a meticulous and informed approach. Given that specific safety data for this compound may not be readily available in public databases, this guide provides a procedural framework grounded in established chemical safety principles and regulatory standards. Our approach is built on a conservative assessment of the compound's structural motifs to ensure the highest level of safety and compliance.

Hazard Assessment & Characterization: An Evidence-Based Approach

Lacking a specific Safety Data Sheet (SDS), we must infer the potential hazards of 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid from its constituent functional groups. This analytical approach allows us to anticipate its behavior and handle its waste stream appropriately.

  • Carboxylic Acid Moiety (-COOH): This functional group inherently imparts acidic properties. Therefore, the compound must be presumed to be corrosive until proven otherwise. Concentrated solutions or the pure compound could cause severe skin and eye damage.

  • Trifluoromethyl Group (-CF3): The carbon-fluorine bond is exceptionally strong, making this group highly stable and resistant to environmental degradation. This suggests the compound may be persistent in the environment. Analogous compounds like trifluoroacetic acid (TFA) are noted for their persistence and potential for long-lasting effects on aquatic ecosystems.[1][2]

  • Cyclohexyl Ether Structure: As a complex organic molecule, its impact on aquatic life is unknown but should be considered potentially toxic. Many specialized organic chemicals are harmful to aquatic organisms.[3]

Table 1: Inferred Hazard Profile

Structural Feature Potential Hazard Rationale & Primary Concern
Carboxylic AcidCorrosivity (RCRA Characteristic)Potential for low pH (≤ 2.0), causing chemical burns and damage to equipment.
Trifluoromethyl GroupEnvironmental Persistence, ToxicityResistance to natural degradation can lead to bioaccumulation. Harmful to aquatic life.[1]
Organic EtherEcotoxicityPotential to disrupt aquatic ecosystems if released into waterways.

Regulatory Framework: The RCRA Mandate

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6][7] RCRA mandates that the generator of the waste—your laboratory—is legally responsible for determining if it is hazardous from "cradle-to-grave."[8]

Hazardous wastes are primarily categorized in two ways:

  • Listed Wastes: These are specific waste streams from certain industrial processes (F and K lists) or discarded commercial chemical products (P and U lists).[4][5][9] It is unlikely that a novel research compound would be on these lists.

  • Characteristic Wastes: A waste is deemed hazardous if it exhibits one or more of the following characteristics:

    • Ignitability: Flashpoint <140°F.

    • Corrosivity: pH ≤ 2 or ≥ 12.5.

    • Reactivity: Unstable, explosive, or reacts violently with water.

    • Toxicity: Contains contaminants at concentrations above specified limits, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).

For 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid, the primary concern is its potential to be a corrosive and potentially toxic hazardous waste.

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system for safe handling, storage, and disposal, minimizing risk to personnel and the environment.

Step 1: Waste Characterization

Before disposal, you must determine if the waste is hazardous.

  • Collect a Representative Sample: For aqueous waste streams containing the compound, collect a small, representative sample.

  • pH Testing: Using a calibrated pH meter or pH strips, test the aqueous waste.

  • Classification:

    • If the pH is ≤ 2.0 , the waste is classified as a RCRA Corrosive Hazardous Waste (D002) .

    • If the pH is > 2.0, due to the trifluoromethyl group and potential ecotoxicity, it is best practice to manage it as a Toxic Hazardous Waste out of an abundance of caution.

Step 2: Segregation at the Source

Proper segregation is critical to prevent dangerous chemical reactions.[10]

  • Designated Waste Container: Dedicate a specific waste container solely for 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid and its associated waste (e.g., contaminated gloves, wipes).

  • Maintain Separation: Store this acidic waste away from:

    • Bases and caustics (e.g., sodium hydroxide, ammonium hydroxide).

    • Oxidizing agents (e.g., nitric acid, permanganates).

    • Reactive metals.

    • Cyanides or sulfides.[11] Physical barriers or secondary containment should be used to ensure separation.[12]

Step 3: Proper Containerization

The integrity of your waste container is paramount for safety.

  • Select Compatible Material: Use a robust, chemically resistant container. High-density polyethylene (HDPE) is an excellent choice for acidic waste.[13]

  • Inspect the Container: Ensure the container is free from cracks, leaks, or residue.[12]

  • Keep it Closed: The container must be securely sealed with a tight-fitting lid at all times, except when adding waste.[11] This prevents spills and the release of vapors.

Step 4: Labeling for Safety and Compliance

Clear and accurate labeling is a regulatory requirement and essential for safe handling.[10][14]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste." [14]

    • Full Chemical Name: Write out "2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid." Do not use abbreviations or chemical formulas.[11]

    • Hazard Identification: Clearly mark the associated hazards. Check the boxes for "Corrosive" (if pH ≤ 2) and "Toxic."

Step 5: Accumulation and Storage

Waste must be stored in a designated and controlled area.

  • Satellite Accumulation Area (SAA): Accumulate the waste at or near the point of generation in an area under the control of laboratory personnel, known as an SAA.[11][14]

  • Volume Limits: An SAA can hold up to 55 gallons of non-acute hazardous waste.

  • Weekly Inspections: Your designated laboratory safety officer should inspect the SAA weekly for leaks and proper labeling.[11]

  • Removal Timeline: Once a container is full, it must be dated and moved from the SAA to your institution's Central Accumulation Area (CAA) within three days.[11]

Step 6: Arranging for Final Disposal

Final disposal must be handled by professionals.

  • Contact EHS: Never attempt to dispose of this chemical yourself. Contact your institution's Environmental Health & Safety (EHS) office.

  • Licensed Contractor: The EHS office will arrange for pickup by a licensed hazardous waste disposal company.

  • Likely Disposal Method: Due to its fluorinated organic nature, the most appropriate disposal method is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[3][15] This ensures complete destruction of the compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Step 1: Generation & Characterization cluster_1 Step 2: Classification & Labeling cluster_2 Step 3: Handling & Storage A Waste Generated (Pure compound or solution) B Perform pH Test on aqueous waste A->B C Is pH <= 2.0? B->C D Classify as RCRA Corrosive (D002) & Toxic Waste C->D  Yes E Classify as RCRA Toxic Waste (Precautionary) C->E  No F Affix Hazardous Waste Label: - 'Hazardous Waste' - Full Chemical Name - Check 'Corrosive' & 'Toxic' boxes D->F G Affix Hazardous Waste Label: - 'Hazardous Waste' - Full Chemical Name - Check 'Toxic' box E->G H Select compatible container (HDPE) and keep securely closed. F->H G->H I Segregate from incompatible materials (bases, oxidizers). H->I J Store in designated Satellite Accumulation Area (SAA). I->J K Contact Institutional EHS Office for pickup and disposal. J->K

Sources

Personal protective equipment for handling 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1]

Executive Safety Summary

2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid is a specialized fluorinated building block. While specific Safety Data Sheet (SDS) data for this exact CAS number is often limited in public repositories, its chemical structure dictates a strict safety profile.

Treat this compound as:

  • Corrosive / Severe Irritant: The carboxylic acid moiety, enhanced by the electron-withdrawing trifluoromethyl (CF₃) group, increases acidity compared to non-fluorinated analogs.

  • Potential Reproductive Toxin: Structurally similar to alkoxyacetic acids (e.g., methoxyacetic acid), which are known teratogens.[2]

  • High Persistence: The C-F bonds increase metabolic stability and lipophilicity, potentially aiding skin absorption.

Immediate Action Required:

  • Do not handle on an open bench.

  • Double-glove (Nitrile) is the minimum standard.

  • Verify fume hood airflow before opening the container.

Hazard Identification & Risk Assessment

To ensure safety, we apply Structure-Activity Relationship (SAR) analysis to infer hazards where specific toxicological data is absent.

Structural FeatureAssociated HazardMechanism of Action
Carboxylic Acid (-COOH) Skin/Eye Corrosion (Category 1B/2) Proton donation causes protein denaturation and tissue necrosis upon contact.
Ether Linkage (-O-CH₂-) Potential Reprotoxicity Analogous to methoxyacetic acid (a metabolite of 2-methoxyethanol), which is a potent testicular toxicant and teratogen.
Trifluoromethyl (-CF₃) Enhanced Acidity & Absorption Electron-withdrawing nature lowers the pKa of the acid, making it more corrosive. Increases lipophilicity, facilitating dermal penetration.
Solid/Powder Form Inhalation Hazard Fine dusts of fluorinated acids are highly irritating to the upper respiratory tract.

Personal Protective Equipment (PPE) Strategy

The following PPE matrix is designed to prevent exposure pathways common to fluorinated organic acids.

A. Eye & Face Protection[1][3][4][5][6]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).

  • Why: Safety glasses with side shields are insufficient. Corrosive powders can drift around shields, and liquids can splash.

  • Add-on: Use a Face Shield if handling >1 gram or conducting exothermic neutralization.

B. Hand Protection (Glove Selection)

Fluorinated compounds can permeate standard latex or thin nitrile rapidly.

Glove MaterialThicknessBreakthrough TimeUsage Recommendation
Nitrile (Disposable) 4–6 mil< 15 mins (Solvent dependent)Inner layer only. Do not use as primary protection for solutions.
Nitrile (Extended Cuff) > 8 mil> 60 minsMinimum standard for solid handling.
Laminate (Silver Shield) 2.7 mil> 480 minsMandatory for spill cleanup or handling concentrated stock solutions.
  • Protocol: Double Gloving is required. Wear a standard 4-mil nitrile glove under a chemically resistant 8-mil nitrile or laminate glove. Change the outer glove immediately upon splash.

C. Respiratory Protection
  • Primary Control: Chemical Fume Hood . All weighing, transfer, and reaction setup must occur inside a certified hood operating at 80–100 fpm face velocity.

  • Secondary (Emergency Only): If hood failure occurs or for spill cleanup outside the hood, use a Full-Face Respirator with an Organic Vapor/Acid Gas (OV/AG) cartridge and a P100 particulate filter .

D. Body Protection
  • Standard: Cotton lab coat (buttoned) + Long pants + Closed-toe shoes.

  • Enhanced: If handling liquids/solutions, wear a Chemical Resistant Apron (Rubber or Neoprene) to protect the torso from splashes that can soak through cotton.

Operational Handling Procedures

Workflow Visualization: Safe Donning & Handling

HandlingProtocol start Start: Handling 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid risk Risk Assessment: Is the compound in Solution or Solid? start->risk solid Solid / Powder risk->solid liquid Solution / Liquid risk->liquid ppe_solid PPE: Double Nitrile Gloves, Lab Coat, Goggles solid->ppe_solid ppe_liquid PPE: Laminate/Thick Nitrile Gloves, Apron, Goggles + Face Shield liquid->ppe_liquid hood Transfer to Fume Hood (Verify Airflow) ppe_solid->hood ppe_liquid->hood static Static Control: Use Antistatic Gun or Ionizer hood->static If Solid dissolve Dissolution: Add Solvent SLOWLY (Exotherm Risk) hood->dissolve If Liquid weigh Weighing: Use Closed Balance or Funnel static->weigh weigh->dissolve waste Disposal: Segregate as Corrosive/Toxic dissolve->waste

Caption: Operational workflow for selecting PPE and handling the compound based on physical state.

Step-by-Step Protocol

1. Weighing & Transfer (Solid State)

  • Static Hazard: Fluorinated solids are prone to static charge. They can "jump" off spatulas, creating an inhalation risk.

  • Technique: Use an antistatic gun or ionizer bar inside the balance enclosure before weighing.

  • Containment: Weigh into a tared vial with a cap. Do not weigh on open weigh paper; use a weighing boat or funnel to minimize surface area exposure.

2. Solubilization

  • Exotherm Risk: Dissolving organic acids can generate heat.

  • Procedure: Add the solid to the solvent (never solvent to solid) slowly. If using basic solvents (e.g., amines, hydroxide solutions), cool the receiving vessel in an ice bath to control the acid-base neutralization exotherm.

3. Storage

  • Conditions: Store in a cool, dry place (2–8°C is often preferred for fluorinated building blocks to prevent slow hydrolysis).

  • Container: Keep container tightly sealed. Moisture can degrade the ether linkage over long periods or cause caking of the acid.

Emergency Response & Spill Management

Spill Decision Matrix

SpillResponse spill Spill Detected size Assess Size spill->size minor Minor (< 5g/5mL) Inside Hood size->minor major Major (> 5g) Or Outside Hood size->major neutralize Neutralize: Use Sodium Bicarbonate or Spill Pillow minor->neutralize evac Evacuate Area Call EHS major->evac collect Collect: Double Bag as HazWaste neutralize->collect clean Clean Surface: Soap & Water Wash collect->clean

Caption: Decision tree for immediate spill response. Major spills outside containment require evacuation.

First Aid Measures:

  • Skin Contact: Immediately flush with water for 15 minutes . Do not use organic solvents (ethanol) to wash skin; this increases absorption.

    • Note on HF: While this compound contains fluorine, the C-F bonds are stable. It does not typically release Hydrogen Fluoride (HF) upon contact with water, so Calcium Gluconate is not the primary antidote. Treat as a standard acid burn.

  • Eye Contact: Flush with water or saline for 15 minutes, lifting eyelids. Seek immediate ophthalmological consult.

Disposal & Waste Management

  • Classification: Dispose of as Hazardous Chemical Waste .

  • Segregation:

    • Do NOT mix with oxidizers (e.g., nitric acid) or strong bases.

    • Labeling: "Corrosive, Acidic, Organic, Fluorinated."

  • Deactivation (Laboratory Scale):

    • Small residues can be neutralized by slowly adding to a dilute solution of Sodium Bicarbonate (NaHCO₃) in a fume hood until bubbling ceases. Check pH to ensure neutrality (pH 6–8) before disposing into the appropriate aqueous waste stream (check local regulations; fluorinated compounds often require incineration and cannot go down the drain).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75525660, 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Methoxyacetic acid: Harmonised Classification and Labelling. (Reference for structural analog toxicity). Retrieved from [Link]

  • U.S. EPA. Per- and Polyfluoroalkyl Substances (PFAS) Chemical Safety. (General handling for persistent fluorinated compounds). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.